molecular formula C16H16N2OS B1669749 Dacemazine CAS No. 518-61-6

Dacemazine

Numéro de catalogue: B1669749
Numéro CAS: 518-61-6
Poids moléculaire: 284.4 g/mol
Clé InChI: HKUCYAHWPVLPFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dacemazine is used in treatment of Depression.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(dimethylamino)-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUCYAHWPVLPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199733
Record name Dacemazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-61-6
Record name 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dacemazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacemazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACEMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D34UY0QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dacemazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of dacemazine, a phenothiazine (B1677639) derivative. The document outlines the synthetic pathway, starting materials, experimental protocols, and characterization data for the key compounds involved.

Overview of the Synthetic Pathway

This compound is synthesized through a two-step process commencing with the acylation of phenothiazine, followed by a nucleophilic substitution. The synthesis pathway is illustrated below.

Dacemazine_Synthesis Phenothiazine Phenothiazine Intermediate 10-(Chloroacetyl)-phenothiazine Phenothiazine:e->Intermediate:w Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate:n This compound This compound Intermediate:e->this compound:w Nucleophilic Substitution Dimethylamine (B145610) Dimethylamine Dimethylamine->this compound:n

Caption: Synthetic pathway of this compound.

The initial step involves the reaction of phenothiazine with chloroacetyl chloride to yield the intermediate, 10-(chloroacetyl)-phenothiazine. Subsequently, this intermediate undergoes a reaction with dimethylamine to produce the final product, this compound.

Starting Materials

The primary starting materials for the synthesis of this compound are:

Starting MaterialChemical FormulaMolecular Weight ( g/mol )
PhenothiazineC₁₂H₉NS199.28
Chloroacetyl ChlorideC₂H₂Cl₂O112.94
DimethylamineC₂H₇N45.08

Experimental Protocols

Synthesis of 10-(Chloroacetyl)-phenothiazine (Intermediate)

This procedure details the acylation of phenothiazine.

Reaction:

Step1_Reaction cluster_reactants Reactants cluster_products Product Phenothiazine Phenothiazine arrow Triethylamine, Dry Benzene (B151609), Reflux (9h) Phenothiazine->arrow plus1 + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->arrow Intermediate 10-(Chloroacetyl)-phenothiazine arrow->Intermediate

Caption: Acylation of Phenothiazine.

Procedure:

  • In a reaction vessel, dissolve 0.01 mol of phenothiazine in 20 mL of dry benzene.

  • In a separate funnel, prepare a solution of 0.01 mol of chloroacetyl chloride in 10 mL of dry benzene containing 1 mL of triethylamine.

  • Add the chloroacetyl chloride solution dropwise to the phenothiazine solution with continuous stirring.

  • After the addition is complete, reflux the reaction mixture on a water bath for 9 hours.

  • Following reflux, distill off the solvent to obtain a residue.

  • Wash the residue with a 5% sodium bicarbonate solution to neutralize and remove any acidic impurities.

  • The resulting crude product can be purified by recrystallization from ethanol.

Quantitative Data:

ProductYieldMelting Point (°C)
10-(Chloroacetyl)-phenothiazine75%109-110
Synthesis of this compound

This section describes the nucleophilic substitution reaction to form this compound.

Reaction:

Step2_Reaction cluster_reactants Reactants cluster_products Product Intermediate 10-(Chloroacetyl)-phenothiazine arrow2 Absolute Ethanol, Reflux (24h) Intermediate->arrow2 plus2 + Dimethylamine Dimethylamine Dimethylamine->arrow2 This compound This compound arrow2->this compound

Caption: Synthesis of this compound from the intermediate.

Procedure:

  • Dissolve 10-(chloroacetyl)-phenothiazine in absolute ethanol.

  • Add an appropriate amount of dimethylamine to the solution.

  • Reflux the reaction mixture for 24 hours.[1]

  • After cooling, the product can be isolated and purified using standard techniques.

Characterization Data

10-(Chloroacetyl)-phenothiazine
AnalysisData
Infrared (IR) A strong absorption band corresponding to the carbonyl (C=O) group is expected around 1694 cm⁻¹.
Nuclear Magnetic Resonance (NMR) The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring and a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group.
This compound
AnalysisData
Molecular Formula C₁₆H₁₆N₂OS
Molar Mass 284.38 g/mol

References

Dacemazine as an H1 Receptor Antagonist: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine, a phenothiazine (B1677639) derivative, is classified as a first-generation H1 histamine (B1213489) antagonist.[1][2][3] This technical guide provides an in-depth exploration of its presumed mechanism of action at the histamine H1 receptor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the well-established principles of H1 receptor antagonism by first-generation phenothiazines. It details the common experimental protocols used to characterize such compounds, including receptor binding and functional assays. The provided data tables and signaling pathway diagrams are representative of first-generation H1 antagonists and serve as a guide for the expected pharmacological profile of this compound.

Introduction to this compound

This compound is a phenothiazine derivative first described in 1951.[1] While it was never marketed as a standalone drug, it was sold in a combination product as an antispasmodic and antitussive.[1] Its primary pharmacological activity is the antagonism of the histamine H1 receptor.[1][2][3] Like other first-generation H1 antagonists, this compound is expected to cross the blood-brain barrier, which can lead to sedative effects.

Chemical Structure:

  • IUPAC Name: 2-dimethylamino-1-phenothiazin-10-ylethanone[1]

  • Molecular Formula: C16H16N2OS[1]

  • Molar Mass: 284.38 g·mol−1[1]

The Histamine H1 Receptor and its Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[4] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5]

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC, which then phosphorylates various cellular proteins, leading to the physiological effects of histamine.

These effects include smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of an allergic reaction.[4]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Physiological Response PKC->Cellular_Response Phosphorylates Targets

Caption: Histamine H1 Receptor Signaling Pathway.

Mechanism of Action of this compound as an H1 Antagonist

This compound, as a first-generation H1 antagonist, is presumed to act as an inverse agonist rather than a neutral antagonist. This means that it not only blocks the binding of histamine but also reduces the basal, constitutive activity of the H1 receptor. The primary mechanism involves binding to the orthosteric site of the H1 receptor, the same site that histamine binds to. This binding is competitive and reversible.

By occupying the receptor binding site, this compound stabilizes the inactive conformation of the H1 receptor, thereby preventing its activation by histamine and reducing its basal signaling. This blockade of H1 receptor signaling alleviates the symptoms of allergic reactions.

Antagonist_Mechanism cluster_agonist Agonist Action cluster_antagonist Antagonist Action Histamine Histamine H1R_active Active H1 Receptor Histamine->H1R_active Signaling_on Signaling Cascade (Leads to Allergic Symptoms) H1R_active->Signaling_on This compound This compound H1R_inactive Inactive H1 Receptor This compound->H1R_inactive Binds to and stabilizes Signaling_off Signaling Blocked (Allergic Symptoms Reduced) H1R_inactive->Signaling_off

Caption: Agonist vs. Antagonist Action at the H1 Receptor.

Experimental Protocols for Characterizing H1 Antagonists

The characterization of an H1 antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional activity at the H1 receptor.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For the H1 receptor, the most commonly used radioligand is [3H]mepyramine.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human H1 receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Culture HEK293T cells transiently expressing the human H1 receptor.

    • Harvest the cells and homogenize them in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]mepyramine (e.g., 1-5 nM).[6]

    • Add increasing concentrations of unlabeled this compound (e.g., from 10^-12 to 10^-4 M).[6]

    • Add the cell membrane preparation (a few micrograms of protein per well).

    • Incubate the mixture for a defined period (e.g., 4 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.[6]

    • To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific [3H]mepyramine binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes with H1 Receptors start->prepare_membranes setup_assay Set up Competition Binding Assay: - [3H]mepyramine (fixed conc.) - this compound (increasing conc.) - Cell Membranes prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze_data Data Analysis: - Plot binding curve - Determine IC50 - Calculate Ki measure_radioactivity->analyze_data end End analyze_data->end

Caption: Radioligand Competition Binding Assay Workflow.
Functional Assays

Functional assays measure the ability of a compound to inhibit the cellular response to histamine. Common functional assays for H1 receptor antagonists include measuring changes in intracellular calcium and inositol phosphate (B84403) formation.

Objective: To determine the potency of this compound in inhibiting histamine-induced intracellular calcium increase.

Experimental Protocol:

  • Cell Preparation:

    • Seed cells expressing the H1 receptor (e.g., CHO-K1 or HUVECs) in a 96-well plate.[7]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM).[5][7]

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound for a specific duration.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the maximal histamine response.

Objective: To measure the ability of this compound to inhibit histamine-stimulated inositol phosphate (IP) production.

Experimental Protocol:

  • Cell Labeling:

    • Culture cells expressing the H1 receptor in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay Procedure:

    • Pre-incubate the labeled cells with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

    • Stimulate the cells with histamine for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • IP Separation and Quantification:

    • Separate the accumulated [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography.

    • Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of inhibition of histamine-induced IP accumulation against the logarithm of the this compound concentration.

    • Determine the IC50 value.

Quantitative Data for First-Generation H1 Antagonists

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (IC50, nM) - Calcium Assay
Promethazine 0.66[8]~1-10
Chlorpromazine ~1-5[9]~5-20
Mepyramine 2.1 - 3.4[8]~2-15

Note: These values are compiled from various sources and experimental conditions may differ. They are intended to be representative of the class of compounds.

Conclusion

This compound is a first-generation phenothiazine H1 antagonist. Its mechanism of action is presumed to be the competitive binding to the histamine H1 receptor, acting as an inverse agonist to stabilize the inactive state of the receptor and thereby block the downstream signaling cascade initiated by histamine. The characterization of its specific binding affinity and functional potency would require the application of standard in vitro pharmacological assays, such as radioligand binding and calcium mobilization studies. This technical guide provides the foundational knowledge and experimental framework for such an investigation.

References

Investigating the Anticancer Properties of Dacemazine: A Technical Guide Based on the Phenothiazine Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer properties of Dacemazine is scarce in publicly available literature. This document provides a technical guide based on the well-established anticancer activities of the broader class of phenothiazine (B1677639) derivatives, to which this compound belongs. The quantitative data, experimental protocols, and signaling pathways described herein are representative of the phenothiazine class and should be considered as a hypothetical framework for the investigation of this compound.

Introduction

This compound is a phenothiazine derivative, a class of compounds historically utilized for their antipsychotic and antihistaminic properties.[1] Emerging research has repositioned phenothiazines as a promising scaffold in oncology due to their multifaceted anticancer activities.[2][3][4] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are often dysregulated in cancer.[1][5] Furthermore, their ability to overcome multidrug resistance enhances their potential as adjuvant therapies.[6][7] This guide outlines the core anticancer properties associated with the phenothiazine pharmacophore, providing a foundational framework for the potential investigation of this compound as an anticancer agent.

Quantitative Data on the Anticancer Activity of Phenothiazine Derivatives

The following tables summarize the in vitro cytotoxicity of various phenothiazine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50) of Representative Phenothiazine Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)
TrifluoperazinePC-3Prostate Cancer6.67[8][9]
TrifluoperazineU-87Glioblastoma4.88[9]
ChlorpromazineNCI-H446Lung Cancer8.63 - 18.81[8]
ThioridazineB16Melanoma1.45[8][9]
FluphenazineMDA-MB-231Breast Cancer1.16[8]
Novel Phenothiazine DerivativeMGC-803Gastric Cancer1.2[9]
PEGylated PhenothiazineHeLaCervical Cancer~55[8]
PEGylated PhenothiazineCT26Colon Carcinoma24.19[9]

Table 2: Effect of Phenothiazine Derivatives on Cell Cycle Distribution

CompoundCell LineConcentration (µM)Effect
TrifluoperazineMelanoma Cells10G0/G1 Arrest[1]
ChlorpromazineLeukemic Cells5-20G2/M Arrest[10][11]
10H-3,6-diazaphenothiazineA278015G2/M Arrest[12]

Key Signaling Pathways Modulated by Phenothiazines

Phenothiazine derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival. Phenothiazines have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[2][3]

PI3K_Akt_mTOR_Pathway Phenothiazines Phenothiazines PI3K PI3K Phenothiazines->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by phenothiazines.

MAPK/ERK Pathway

The MAPK/ERK pathway is another key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Phenothiazines can modulate this pathway to exert their anticancer effects.[2][5]

MAPK_ERK_Pathway Phenothiazines Phenothiazines Ras Ras Phenothiazines->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription MTT_Assay_Workflow Start Seed Cells (96-well plate) Treatment Add Phenothiazine (Varying Concentrations) Start->Treatment Incubation1 Incubate (24-72h) Treatment->Incubation1 MTT Add MTT Reagent Incubation1->MTT Incubation2 Incubate (4h) MTT->Incubation2 Solubilize Add DMSO Incubation2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Dacemazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Dacemazine, a phenothiazine (B1677639) derivative. Given the limited direct SAR studies on this compound, this document extends its analysis to the broader class of phenothiazine derivatives to elucidate the structural features governing their biological activities. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as Ahistan and Histantine, is a phenothiazine derivative first described in 1951.[1] It primarily functions as a histamine (B1213489) H1 antagonist.[1] Although never marketed as a standalone drug, it was a component in the antispasmodic and antitussive medication Codopectyl.[1] Furthermore, this compound has been investigated for its potential as an anticancer agent.[1] The core structure of this compound is based on the phenothiazine tricycle, a scaffold known for its diverse pharmacological activities.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from phenothiazine.[1]

  • Amide Formation: Phenothiazine is reacted with chloroacetyl chloride to form 10-(chloroacetyl)-phenothiazine.[1]

  • Displacement Reaction: The resulting intermediate undergoes a displacement reaction with dimethylamine (B145610) to yield this compound.[1]

Synthesis_of_this compound phenothiazine Phenothiazine intermediate 10-(chloroacetyl)-phenothiazine phenothiazine->intermediate Amide Formation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate This compound This compound intermediate->this compound Displacement dimethylamine Dimethylamine dimethylamine->this compound

Figure 1: Synthesis pathway of this compound.

Structure-Activity Relationship of Phenothiazine Derivatives

While specific SAR studies on this compound are not extensively documented, the broader class of phenothiazine derivatives has been the subject of numerous investigations, particularly as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2][3] These studies provide valuable insights into how modifications of the phenothiazine scaffold can impact biological activity.

Phenothiazine derivatives have shown promise as both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[2][3]

Key Structural Features for Cholinesterase Inhibition:

  • Phenothiazine Core: The tricyclic phenothiazine ring system is a crucial feature for binding to the active site of cholinesterases.

  • Side Chain: The nature of the substituent at the 10-position of the phenothiazine ring significantly influences the inhibitory activity.

  • Substituents on the Aromatic Rings: Modifications on the aromatic rings of the phenothiazine core can also modulate activity.

The following table summarizes the quantitative data from SAR studies on various phenothiazine derivatives as cholinesterase inhibitors.

CompoundTargetIC50 (ng/mL)Reference
Chlorpromazine (CPM)AChE11[4]
CPM S-oxideAChE1.8[4]
Promethazine (PMZ)AChE17[4]
PMZ S-oxideAChE2.5[4]
Thioridazine (THZ) 2S,5S-dioxideAChE27[4]

Observations from SAR Studies:

  • Oxidation of the sulfur atom in the phenothiazine ring (to form S-oxides) can significantly increase the inhibitory potency against AChE.[4]

  • Computational studies, such as 3D-QSAR, have been employed to develop predictive models for the BuChE inhibitory activity of phenothiazine derivatives.[2] These models suggest that a four-point common pharmacophore, consisting of one acceptor, one hydrophobic region, and two aromatic ring centers, is important for activity.[2]

  • Molecular docking studies have revealed that phenothiazine derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of phenothiazine derivatives.

A common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (pH 8.0)

    • AChE solution

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound.

    • Incubate the mixture for a predefined period.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., AChE, PDB ID: 4EY7) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Draw the 2D structures of the phenothiazine derivatives and convert them to 3D structures.

    • Minimize the energy of the ligand structures.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program (e.g., Glide, AutoDock) to dock the ligands into the defined binding site.

  • Analysis:

    • Analyze the docking poses and scores (e.g., Glide score) to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[3][5]

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Silico Testing cluster_analysis Data Analysis & SAR design Design Analogs synthesis Synthesize Analogs design->synthesis in_vitro In Vitro Assays (e.g., AChE Inhibition) synthesis->in_vitro in_silico In Silico Studies (e.g., Docking) synthesis->in_silico data_analysis Analyze Quantitative Data in_vitro->data_analysis in_silico->data_analysis sar Establish SAR data_analysis->sar sar->design Iterative Refinement

Figure 2: General workflow for a structure-activity relationship study.

Signaling Pathways

The biological activities of this compound and its analogs are mediated through their interaction with specific signaling pathways.

As a histamine H1 antagonist, this compound blocks the action of histamine on H1 receptors.

Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 This compound This compound This compound->H1R Blocks PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 3: Simplified Histamine H1 receptor signaling pathway.

Conclusion

While direct and extensive SAR studies on this compound are limited, the analysis of the broader phenothiazine class provides significant insights into the structural requirements for biological activity, particularly as cholinesterase inhibitors. The phenothiazine scaffold is a versatile platform for drug design, and further modifications to the core, the N10-side chain, and the aromatic rings can lead to the development of more potent and selective compounds. The experimental and computational protocols outlined in this guide provide a framework for future SAR studies aimed at optimizing the therapeutic potential of this compound and its analogs.

References

Preclinical Data on Dacemazine's Therapeutic Potential: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed preclinical data for Dacemazine, a phenothiazine (B1677639) derivative first described in 1951. While identified as a histamine (B1213489) H1 antagonist and having been assessed for potential anticancer properties, the foundational quantitative and mechanistic data required for a complete preclinical profile are not readily accessible. This document summarizes the limited information available and highlights the gaps in the existing knowledge base.

Introduction to this compound

This compound is a pharmaceutical compound belonging to the phenothiazine class of chemicals.[1] Historically, it has been recognized for its action as a histamine antagonist at the H1 subtype.[1] Although it was never commercialized as a standalone therapeutic agent, a combination product containing this compound and di-tert-butylnaphthalenesulfonate was marketed under the trade name Codopectyl as an antispasmodic and antitussive.[1] There is also mention in the literature of its evaluation as a potential anticancer drug.[1]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action attributed to this compound is the antagonism of the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors that, upon activation by histamine, mediate a variety of physiological responses, including allergic inflammation, smooth muscle contraction, and increased vascular permeability. As an antagonist, this compound would be expected to block these effects.

However, detailed preclinical studies characterizing its binding affinity (e.g., Kᵢ or IC₅₀ values) at the H1 receptor, its selectivity for the H1 receptor over other histamine receptor subtypes (H2, H3, H4) and other physiologically relevant receptors, are not available in the published literature.

Signaling Pathways

Due to the lack of specific mechanistic studies on this compound, a detailed signaling pathway diagram cannot be constructed. However, a generalized diagram for H1 receptor signaling is provided below for contextual understanding. Antagonists like this compound would act to inhibit this pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Blocks Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Generalized Histamine H1 Receptor Signaling Pathway.

Pharmacokinetics, Efficacy, and Toxicology

A comprehensive search for preclinical data on the pharmacokinetics (absorption, distribution, metabolism, excretion), in vivo efficacy in animal models, and toxicology of this compound did not yield any specific results. For a compound to progress in drug development, these studies are critical. The absence of such data in the public domain suggests that either these studies were not conducted, were not published, or the results were not favorable for continued development.

Experimental Protocols

Detailed experimental protocols for any preclinical evaluation of this compound are not available in the reviewed literature. For context, a generalized workflow for the preclinical assessment of a novel H1 antagonist is presented below.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) binding_assay Receptor Binding Assays (Determine Affinity & Selectivity) functional_assay Cell-Based Functional Assays (e.g., Ca²⁺ flux, IP3 accumulation) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (ADME) functional_assay->pk_studies efficacy_models Efficacy Models (e.g., Allergic Rhinitis, Urticaria models) pk_studies->efficacy_models toxicology Toxicology Studies (Acute & Chronic) efficacy_models->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Caption: Generalized Preclinical Workflow for an H1 Antagonist.

Conclusion

The available preclinical data on this compound is insufficient to form a detailed technical guide on its therapeutic potential. The primary information identifies it as a phenothiazine-class H1 antagonist.[1] However, critical quantitative data regarding its pharmacodynamic profile, pharmacokinetic properties, efficacy in relevant disease models, and safety/toxicology are not present in the public scientific literature. This lack of data is likely a consequence of the era in which the compound was first developed, where the standards and practices for preclinical drug development and data dissemination were vastly different from today. For researchers, scientists, and drug development professionals, this compound remains a compound of historical interest with an incomplete and largely undocumented preclinical profile.

References

An In-depth Technical Guide on the Effects of Dacemazine on Histamine-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine, a phenothiazine (B1677639) derivative, is recognized for its antagonistic activity at the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the effects of this compound on histamine-mediated signaling pathways. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally related and well-characterized phenothiazine H1 antagonists, such as trifluoperazine (B1681574) and chlorpromazine, to present a representative pharmacological profile. This guide details the molecular interactions of this compound with the H1 receptor, its impact on downstream second messenger systems, and provides standardized protocols for in vitro characterization. The included data, experimental methodologies, and signaling pathway diagrams are intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a compound belonging to the phenothiazine class of drugs, which are known for their diverse pharmacological activities. Structurally, this compound is characterized by the tricyclic phenothiazine core, a feature shared by many first-generation antihistamines. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, a Gq-protein coupled receptor (GPCR) integral to allergic and inflammatory responses.

Histamine, a key mediator in these responses, elicits its effects by binding to one of four receptor subtypes (H1, H2, H3, and H4). The H1 receptor, upon activation by histamine, couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

This compound, by acting as an H1 antagonist, is expected to competitively inhibit the binding of histamine to the H1 receptor, thereby attenuating these downstream signaling events. This guide will explore the specifics of this interaction and the methodologies used to characterize it.

Quantitative Data on Phenothiazine H1 Antagonists

Table 1: H1 Receptor Binding Affinities of Representative Phenothiazine Antagonists

CompoundRadioligandPreparationKᵢ (nM)Reference
Trifluoperazine[³H]mepyramineAstrocytoma cell membranes52[1]
Chlorpromazine[³H]mepyramineN/A3[2]

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of Histamine-Induced Signaling by Representative Phenothiazine Antagonists

CompoundAssayCell LineIC₅₀Reference
TrifluoperazineInhibition of histamine-induced phosphoinositide hydrolysisHuman astrocytoma cells (1321N1)Not explicitly stated, but potent inhibition observed[1]
ChlorpromazineInhibition of store-operated calcium entryPC12 cells24 ± 2 µM (for thapsigargin-induced entry)[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of H1 receptor antagonists like this compound on histamine-mediated signaling.

Radioligand Binding Assay for H1 Receptor

This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a commonly used H1 receptor antagonist radioligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human H1 receptor and harvest.

    • Homogenize cells in ice-cold assay buffer and centrifuge.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Assay buffer, [³H]mepyramine (at a concentration close to its Kd, e.g., 1-5 nM), and receptor membranes.

      • Non-specific Binding: Assay buffer, [³H]mepyramine, non-specific binding control, and receptor membranes.

      • Competition Binding: Assay buffer, [³H]mepyramine, serial dilutions of this compound, and receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of an antagonist to inhibit histamine-induced increases in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the histamine H1 receptor (e.g., HeLa, CHO, or HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Histamine.

  • Test Compound: this compound.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound to the wells.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay quantifies the ability of an antagonist to block histamine-induced production of inositol phosphates, a direct measure of Gq-pathway activation.

Materials:

  • Cell Line: A cell line expressing the histamine H1 receptor.

  • [³H]-myo-inositol.

  • Labeling Medium: Inositol-free medium.

  • Stimulation Buffer: HBSS with 10 mM LiCl.

  • Histamine.

  • Test Compound: this compound.

  • Quenching Solution: 0.1 M Formic acid.

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cell Labeling:

    • Plate cells and grow to near confluency.

    • Replace the culture medium with labeling medium containing [³H]-myo-inositol.

    • Incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Compound Treatment:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15-30 minutes.

  • Stimulation:

    • Add histamine to the wells to stimulate IP production.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Extraction:

    • Stop the reaction by adding ice-cold quenching solution.

    • Collect the cell lysates.

  • Separation of Inositol Phosphates:

    • Apply the lysates to anion exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high salt buffer.

  • Quantification:

    • Add scintillation cocktail to the eluates and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for the inhibition of histamine-stimulated IP accumulation.

Mandatory Visualizations

Signaling Pathway of the Histamine H1 Receptor

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response Ca2->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare H1 Receptor Membranes C Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding A->C B Prepare Serial Dilutions of this compound B->C D Add [³H]mepyramine C->D E Incubate to Equilibrium D->E F Filter and Wash E->F G Scintillation Counting F->G H Data Analysis (IC₅₀ and Kᵢ determination) G->H

Caption: Workflow for determining H1 receptor binding affinity using a radioligand assay.

Logical Relationship in a Functional Antagonism Assay

Functional_Antagonism_Logic cluster_0 Experimental Conditions cluster_1 Cellular Events cluster_2 Measurement & Outcome Cells H1R-expressing Cells H1R_Activation H1 Receptor Activation Cells->H1R_Activation This compound This compound (Antagonist) This compound->H1R_Activation Inhibits Histamine Histamine (Agonist) Histamine->H1R_Activation Stimulates Signal_Transduction Downstream Signaling (Ca²⁺ release, IP₃ production) H1R_Activation->Signal_Transduction Measurement Measure Signaling Output Signal_Transduction->Measurement Result Inhibition of Histamine Response Measurement->Result

Caption: Logical flow of a functional antagonism assay for this compound at the H1 receptor.

Conclusion

This compound, as a phenothiazine derivative, is a potent histamine H1 receptor antagonist. While direct quantitative data for this compound is sparse, the information available for structurally related compounds provides a strong basis for understanding its mechanism of action. This compound is expected to exhibit high affinity for the H1 receptor and effectively antagonize histamine-induced, Gq-mediated signaling, including intracellular calcium mobilization and inositol phosphate production. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other novel H1 receptor antagonists. The provided visualizations offer a clear representation of the underlying molecular pathways and experimental workflows. This technical guide serves as a foundational resource for researchers aiming to further investigate the pharmacological properties of this compound and its potential therapeutic applications.

References

The Discovery and Development of Dacemazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine, a phenothiazine (B1677639) derivative first synthesized in 1951, represents an early exploration into the therapeutic potential of this chemical class beyond their initial use as antipsychotics. Identified as a potent histamine (B1213489) H1 receptor antagonist, this compound was investigated for its antihistaminic and potential anticancer properties. Despite these early studies, it was never commercialized as a standalone pharmaceutical agent but was a component of the combination drug Codopectyl, used as an antispasmodic and antitussive. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical development of this compound, collating the available scientific data.

Introduction

This compound, also known as Ahistan and Histantine, is chemically designated as 10-(dimethylaminoacetyl)phenothiazine.[1] It belongs to the phenothiazine class of compounds, a group of molecules that have yielded a wide range of therapeutically active agents. The initial discovery of phenothiazine derivatives as antihistamines in the 1940s paved the way for the synthesis and evaluation of numerous analogues, including this compound.[2] This document details the scientific journey of this compound from its initial synthesis to its preclinical evaluation.

Discovery and Synthesis

This compound was first described in a 1951 publication by Dahlbom and Ekstrand as part of a series of 10-aminoacylphenothiazine derivatives.[1][3] The synthesis of this compound is a two-step process starting from phenothiazine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

  • Reactants: Phenothiazine and chloroacetyl chloride.

  • Procedure: An amide formation reaction is carried out between phenothiazine and chloroacetyl chloride. This typically involves reacting equimolar amounts of the two reactants in an inert solvent, possibly in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The reaction mixture is then worked up to isolate the intermediate product, 10-(chloroacetyl)phenothiazine.[1]

  • Reaction:

    • Phenothiazine + Chloroacetyl chloride → 10-(Chloroacetyl)phenothiazine + HCl

Step 2: Synthesis of this compound

  • Reactants: 10-(Chloroacetyl)phenothiazine and dimethylamine (B145610).

  • Procedure: The chloro group on the acetyl moiety of 10-(chloroacetyl)phenothiazine is displaced by dimethylamine. This nucleophilic substitution reaction is typically performed by treating the intermediate with an excess of dimethylamine in a suitable solvent. The final product, this compound, is then isolated and purified.[1]

  • Reaction:

    • 10-(Chloroacetyl)phenothiazine + Dimethylamine → this compound + Dimethylamine Hydrochloride

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Substitution Phenothiazine Phenothiazine Intermediate 10-(Chloroacetyl)phenothiazine Phenothiazine->Intermediate + Chloroacetyl Chloride Chloroacetyl_chloride Chloroacetyl Chloride This compound This compound Intermediate->this compound + Dimethylamine Dimethylamine Dimethylamine

Caption: Synthetic pathway of this compound.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound functions as a histamine H1 receptor antagonist.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to various physiological responses, including allergic and inflammatory reactions.

Signaling Pathway of the Histamine H1 Receptor

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG mediate the downstream effects of H1 receptor activation.

As an antagonist, this compound binds to the H1 receptor but does not activate it, thereby blocking the binding of histamine and preventing the initiation of this signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Preclinical Studies and Quantitative Data

Antihistaminic Activity

The primary therapeutic action of this compound is its ability to antagonize the H1 receptor. The potency of this interaction is a critical parameter.

Table 1: Histamine H1 Receptor Binding Affinity of this compound (Data Not Available)

Compound Test System Parameter Value Reference
This compound (Not Available) Ki (nM) (Not Available) (Not Available)

| this compound | (Not Available) | IC50 (nM) | (Not Available) | (Not Available) |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are standard measures of ligand-receptor binding affinity.

Anticancer Activity Assessment

This compound was also evaluated for its potential as an anticancer agent.[1] A 1952 study by Karolyhazy et al. investigated the "anticarcinogenic effect of dimethylaminoacetyl-phentiazide (ahistan)".[1] The specifics of the cell lines used and the quantitative measures of efficacy are not detailed in currently accessible literature.

Table 2: In Vitro Anticancer Activity of this compound (Data Not Available)

Cell Line Assay Type Parameter Value Reference

| (Not Available) | (Not Available) | IC50 (µM) | (Not Available) | Karolyhazy et al., 1952 |

Note: IC50 in this context refers to the concentration of the drug that inhibits 50% of cancer cell growth or viability.

Clinical Development and History

The development timeline of this compound can be summarized as follows:

G cluster_0 Development Timeline 1951 1951 First Synthesis (Dahlbom & Ekstrand) 1952 1952 Anticancer Assessment (Karolyhazy et al.) 1951->1952 Post1952 Post-1952 Inclusion in Codopectyl 1952->Post1952 Discontinuation Eventual Discontinuation (as a standalone candidate) Post1952->Discontinuation

Caption: this compound development timeline.

Conclusion

This compound is a noteworthy example of early phenothiazine research, demonstrating the diverse pharmacological activities inherent in this chemical scaffold. While its journey as a potential therapeutic was short-lived and it did not achieve standalone commercial success, its history provides valuable insights into the drug discovery process of the mid-20th century. The lack of readily available, detailed quantitative data highlights the challenges in retrospectively constructing a complete pharmacological profile for older, less-developed compounds. Further investigation into the original research articles from the 1950s would be necessary to fully elucidate the quantitative aspects of this compound's pharmacology.

References

In-Depth Technical Guide to the Physicochemical Properties of Dacemazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine, also known by the names Ahistan and Histantine, is a phenothiazine (B1677639) derivative.[1] Primarily recognized for its activity as a histamine (B1213489) H1 receptor antagonist, it has been explored for various therapeutic applications since its first description in 1951.[1] Although never marketed as a standalone drug, it was a component of the antispasmodic and antitussive medication Codopectyl and has been investigated for its potential as an anticancer agent.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its primary and potential off-target signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental for drug development, influencing formulation, delivery, and bioavailability.

Chemical Structure and Identity
PropertyValueSource
IUPAC Name 2-(dimethylamino)-1-(10H-phenothiazin-10-yl)ethan-1-oneWikipedia
CAS Number 518-61-6[1]
Chemical Formula C16H16N2OS[1]
Molecular Weight 284.38 g/mol [1]
Canonical SMILES CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31PubChem
InChI Key HKUCYAHWPVLPFN-UHFFFAOYSA-NPubChem
Quantitative Physicochemical Data
PropertyValueMethod
Melting Point Not available.Requires experimental determination.
Boiling Point Not available.Requires experimental determination.
Aqueous Solubility Not available.Requires experimental determination.
pKa Not available.Requires experimental determination.
LogP (XlogP3-AA) 3.1Predicted

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections provide methodologies for determining the key properties of this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate to approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Aqueous Solubility Determination

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

  • Procedure:

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.

    • The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

LogP Determination

Methodology: HPLC Method

  • Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase HPLC column is linearly related to its logP value.

  • Procedure:

    • A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

    • The retention time of each standard is measured, and the retention factor (k) is calculated.

    • A calibration curve is constructed by plotting the log k of the standards against their known logP values.

    • This compound is then injected under the same chromatographic conditions, and its retention factor is determined.

  • Calculation: The logP of this compound is calculated from the calibration curve using its measured retention factor.

Signaling Pathways

This compound's primary pharmacological effect is the antagonism of the histamine H1 receptor. However, as a phenothiazine derivative, it may exhibit a broader pharmacological profile by interacting with other receptor systems.

Primary Signaling Pathway: Histamine H1 Receptor Antagonism

This compound acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. The signaling cascade initiated by H1 receptor activation, which is inhibited by this compound, is as follows:

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Potential Off-Target Signaling Pathways

Phenothiazine derivatives are known to interact with various other receptors, which can contribute to both their therapeutic effects and side-effect profiles. While specific data for this compound is limited, the following pathways represent potential off-target interactions based on its chemical class.

Off_Target_Pathways cluster_receptors Potential Off-Target Receptors cluster_effects Potential Downstream Effects This compound This compound Muscarinic_R Muscarinic Receptors (e.g., M1-M5) This compound->Muscarinic_R Antagonism? Adrenergic_R Adrenergic Receptors (e.g., α1, α2) This compound->Adrenergic_R Antagonism? Dopamine_R Dopamine Receptors (e.g., D2) This compound->Dopamine_R Antagonism? MRGPRX2 MRGPRX2 This compound->MRGPRX2 Agonism? Anticholinergic Anticholinergic Effects Muscarinic_R->Anticholinergic Cardiovascular Cardiovascular Effects Adrenergic_R->Cardiovascular CNS Central Nervous System Effects Dopamine_R->CNS Mast_Cell Mast Cell Degranulation MRGPRX2->Mast_Cell

Caption: Potential Off-Target Signaling Pathways of this compound.

Experimental Workflow for In Vitro Characterization

A logical workflow is essential for the systematic in vitro characterization of a compound like this compound.

Experimental_Workflow Start This compound Sample Physicochem Physicochemical Characterization Start->Physicochem Purity Purity Analysis (HPLC, NMR) Physicochem->Purity Solubility Solubility Determination Physicochem->Solubility Stability Stability Studies (pH, Temp) Physicochem->Stability In_Vitro In Vitro Biological Assays Purity->In_Vitro Solubility->In_Vitro Stability->In_Vitro Receptor_Binding Receptor Binding Assays (H1, Muscarinic, Adrenergic, Dopamine) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., Calcium Flux, cAMP) In_Vitro->Functional_Assays Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) In_Vitro->Cell_Based Data_Analysis Data Analysis and Interpretation Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Cell_Based->Data_Analysis

Caption: Experimental Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a phenothiazine derivative with established histamine H1 receptor antagonist activity. While its basic chemical identity is known, a comprehensive experimental characterization of its physicochemical properties is lacking in publicly available literature and is essential for any further research and development. The provided experimental protocols offer a roadmap for obtaining this critical data. Furthermore, while its primary signaling pathway is understood, the potential for off-target interactions, characteristic of the phenothiazine class, warrants further investigation to fully elucidate its pharmacological profile. This guide serves as a foundational resource for researchers embarking on the study of this compound, highlighting the knowns and the necessary future directions for a complete understanding of this compound.

References

Dacemazine: A Phenothiazine Derivative with Untapped Potential as a Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Dacemazine, a phenothiazine (B1677639) derivative first described in 1951, presents a compelling starting point for drug discovery initiatives. Initially characterized as a histamine (B1213489) H1 antagonist and briefly explored for its anticancer properties, this compound's full therapeutic potential remains largely unexplored. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates from the broader class of phenothiazines to illuminate its potential as a lead compound. While specific quantitative data for this compound is scarce in publicly available literature, the well-documented activities of related compounds provide a strong rationale for its further investigation. This document outlines the known characteristics of this compound, hypothesizes its mechanisms of action based on the phenothiazine scaffold, and provides a roadmap for its systematic evaluation through detailed experimental protocols and a focus on key signaling pathways.

Introduction to this compound

This compound, with the IUPAC name 2-dimethylamino-1-phenothiazin-10-ylethanone, is a derivative of the phenothiazine core structure.[1] Historically, it has been recognized for its antagonism of the histamine H1 receptor.[1] While it was never commercialized as a standalone drug, it was a component of an antispasmodic and antitussive formulation and was also the subject of early-stage anticancer research.[1] The renewed interest in drug repurposing and the established broad-spectrum bioactivity of the phenothiazine class of compounds make this compound a promising candidate for further investigation.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name2-dimethylamino-1-phenothiazin-10-ylethanone[1]
SynonymsAhistan, Histantine[1]
Molecular FormulaC16H16N2OS[1]
Molar Mass284.38 g·mol−1[1]
CAS Number518-61-6[1]

Synthesis of this compound

A documented synthesis of this compound involves a two-step process starting from phenothiazine.[1]

Reaction Scheme:

  • Amide Formation: Phenothiazine is reacted with chloroacetyl chloride to yield 10-(chloroacetyl)-phenothiazine.[1]

  • Displacement Reaction: The resulting intermediate is then treated with dimethylamine (B145610) to displace the chlorine atom, affording this compound.[1]

Synthesis Phenothiazine Phenothiazine Intermediate 10-(chloroacetyl)-phenothiazine Phenothiazine->Intermediate Amide Formation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate This compound This compound Intermediate->this compound Displacement Dimethylamine Dimethylamine Dimethylamine->this compound

This compound Synthesis Workflow

Potential Therapeutic Applications and Mechanisms of Action

While this compound's primary established activity is as a histamine H1 antagonist, the broader phenothiazine class exhibits a wide range of pharmacological effects, including anticancer properties. The potential of this compound as a lead compound lies in the exploration of these additional activities.

Histamine H1 Receptor Antagonism

As a histamine H1 antagonist, this compound is expected to block the effects of histamine at H1 receptors. This action is the basis for its potential use in allergic conditions. The downstream signaling of the H1 receptor involves the activation of Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.

H1_Signaling This compound This compound H1R Histamine H1 Receptor This compound->H1R Histamine Histamine Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

This compound's antagonistic action on the H1 receptor signaling pathway.
Anticancer Activity

The phenothiazine scaffold is a known "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent anticancer activity. While specific studies on this compound are lacking, the general mechanisms of action for anticancer phenothiazines likely apply and warrant investigation for this compound. These mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

Potential Anticancer Signaling Pathways Modulated by this compound:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many phenothiazine derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by phenothiazines can lead to cell cycle arrest and apoptosis.

Anticancer_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K GrowthFactorReceptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Hypothesized anticancer signaling pathways targeted by this compound.

Quantitative Data on Related Phenothiazines

Table 1: In Vitro Anticancer Activity of Selected Phenothiazines

CompoundCancer Cell LineIC50 (µM)Reference
ChlorpromazineA-549 (Lung)15.6F-G. Wu et al., 2013
ThioridazineHCT-116 (Colon)8.2F-G. Wu et al., 2013
FluphenazineMCF-7 (Breast)12.5J.E. N. S. Horn et al., 2011
TrifluoperazinePC-3 (Prostate)10.3J.E. N. S. Horn et al., 2011

Table 2: Acute Toxicity of Selected Phenothiazines

CompoundAnimal ModelRouteLD50 (mg/kg)Reference
ChlorpromazineMouseOral145RTECS
ThioridazineMouseOral425RTECS
FluphenazineMouseOral160RTECS
TrifluoperazineMouseOral250RTECS

Table 3: Histamine H1 Receptor Binding Affinity of Selected Antihistamines

CompoundReceptor SourceKᵢ (nM)Reference
MepyramineGuinea pig brain1.2A.S. Kulkarni et al., 1997
DiphenhydramineHuman recombinant24A.S. Kulkarni et al., 1997
PromethazineGuinea pig brain2.0A.S. Kulkarni et al., 1997

Recommended Experimental Protocols for this compound Evaluation

To thoroughly assess the potential of this compound as a lead compound, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a detailed methodology for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for the H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a source rich in H1 receptors (e.g., guinea pig cerebellum or cells engineered to express the human H1 receptor).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the H1 receptor (e.g., [³H]-mepyramine), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Conclusion and Future Directions

This compound represents a promising, yet underdeveloped, lead compound for drug discovery. Its phenothiazine core suggests a high probability of interesting biological activities beyond its known H1 receptor antagonism, particularly in the realm of oncology. The immediate next steps in the evaluation of this compound should focus on generating robust, specific quantitative data for its efficacy and toxicity. The experimental protocols outlined in this guide provide a clear path forward for this essential data acquisition. Subsequent research should then focus on medicinal chemistry efforts to optimize the this compound scaffold for improved potency and selectivity against identified therapeutic targets, ultimately paving the way for preclinical and clinical development. The lack of extensive existing data on this compound should be viewed not as a limitation, but as an opportunity to explore a potentially valuable area of chemical space.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Dacemazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine, a phenothiazine (B1677639) derivative also known as Ahistan, has been identified as a compound with potential anticancer properties.[1][2] As a member of the phenothiazine class of compounds, its mechanism of cytotoxic action may involve the induction of cellular stress pathways, similar to other compounds in this class which have been shown to cause mitochondrial dysfunction and the formation of reactive oxygen species. A thorough in vitro evaluation is essential to characterize the cytotoxic profile of this compound and determine its therapeutic potential.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability by measuring the metabolic activity of living cells. The provided protocol can be adapted for various adherent cancer cell lines and serves as a foundational method for determining the dose-dependent cytotoxic effects of this compound.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%. The following table is a template illustrating how to present IC50 values for this compound against a panel of cancer cell lines after a 48-hour exposure period.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaHypothetical Value: 25.5
A549Lung CarcinomaHypothetical Value: 42.1
HeLaCervical CancerHypothetical Value: 33.8
HepG2Hepatocellular CarcinomaHypothetical Value: 51.3

Experimental Protocols

MTT Assay for Cell Viability

This protocol details the steps for determining the cytotoxicity of this compound on a selected cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, 25, 50, 75, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 20 µL of the MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium containing the MTT reagent.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the blank wells to zero the plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 24h Incubation cell_seeding->incubation_24h drug_treatment Cell Treatment incubation_24h->drug_treatment drug_dilution This compound Dilution drug_dilution->drug_treatment incubation_48h 48h Incubation drug_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition formazan_incubation 3-4h Incubation mtt_addition->formazan_incubation dissolution Dissolve Formazan formazan_incubation->dissolution read_absorbance Read Absorbance (570 nm) dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50 G cluster_cell Cancer Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Increased ROS Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

References

Application Notes and Protocols for In Vivo Efficacy Testing of Dacemazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo efficacy testing of Dacemazine, a phenothiazine (B1677639) derivative with potential therapeutic applications as both an anticancer agent and a histamine (B1213489) H1 antagonist. The following sections outline animal models and experimental procedures to evaluate these distinct activities.

Section 1: Anticancer Efficacy Testing of this compound

Phenothiazine derivatives have been shown to exhibit anticancer properties by inducing apoptosis and modulating key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[1][2][3][4] The following protocol describes a subcutaneous xenograft model in mice to assess the in vivo anticancer efficacy of this compound.

Animal Model: Human Tumor Xenograft in Immunocompromised Mice

A widely accepted model for evaluating the efficacy of novel anticancer compounds is the use of human tumor cell line xenografts in immunocompromised mice. This model allows for the assessment of a compound's ability to inhibit tumor growth in vivo.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol details the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • Human cancer cell line (e.g., human oral squamous carcinoma Ca922)

  • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • This compound

  • Vehicle control (e.g., sterile saline or DMSO)

  • Cell culture medium (e.g., DMEM)

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line according to standard protocols.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium. A concentration of 5 x 10^6 cells per 200 µL is a common starting point.[5]

    • Optionally, mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Treatment Administration:

    • Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10 or 20 mg/kg) via a suitable route, such as intraperitoneal (i.p.) injection, daily.[6]

    • Administer the vehicle control to the control group using the same route and schedule.

  • Efficacy Endpoints:

    • Continue monitoring tumor growth throughout the study.

    • Monitor the body weight of the mice to assess toxicity.[6]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Primary endpoints include tumor growth inhibition and reduction in final tumor weight.

Data Presentation

Summarize quantitative data in a clear and structured table for easy comparison between treatment and control groups.

GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)Mean Body Weight Change (%)
Vehicle Control-
This compound10
This compound20
Visualization

Experimental Workflow for Anticancer Efficacy Testing

anticancer_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Subcutaneous Injection Subcutaneous Injection Cell Harvest->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Administration Vehicle Administration Randomization->Vehicle Administration Monitor Tumor & Weight Monitor Tumor & Weight This compound Administration->Monitor Tumor & Weight Vehicle Administration->Monitor Tumor & Weight Euthanasia & Tumor Excision Euthanasia & Tumor Excision Monitor Tumor & Weight->Euthanasia & Tumor Excision Data Analysis Data Analysis Euthanasia & Tumor Excision->Data Analysis

Anticancer Efficacy Workflow

Signaling Pathway of Phenothiazine-induced Apoptosis

apoptosis_pathway This compound This compound PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway inhibits MAPK/ERK1/2 Pathway MAPK/ERK1/2 Pathway This compound->MAPK/ERK1/2 Pathway inhibits Proliferation & Survival Proliferation & Survival PI3K/Akt/mTOR Pathway->Proliferation & Survival promotes Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis inhibits MAPK/ERK1/2 Pathway->Proliferation & Survival promotes MAPK/ERK1/2 Pathway->Apoptosis inhibits

Phenothiazine Apoptosis Pathway

Section 2: Antihistaminic Efficacy Testing of this compound

As a histamine H1 antagonist, this compound's efficacy in mitigating allergic reactions can be assessed using established animal models of allergy.

Animal Model 1: Ovalbumin-Induced Allergic Rhinitis in Mice

This model mimics the symptoms of allergic rhinitis in humans and is suitable for evaluating the efficacy of antihistamines.[7][8][9][10][11]

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Vehicle control

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 0.2 mL of a suspension containing 0.5 mg/mL OVA and 20 mg/mL aluminum hydroxide.[11]

  • Challenge:

    • From days 21 to 28, challenge the sensitized mice daily by intranasal (i.n.) administration of 100 µg of OVA.[11]

  • Treatment:

    • Administer this compound or vehicle control (e.g., orally or i.p.) at a predetermined time before each OVA challenge during the challenge phase.

  • Efficacy Endpoints:

    • Nasal Symptom Score: Immediately after the final OVA challenge, observe and score the frequency of sneezing and nasal rubbing for a defined period (e.g., 15 minutes).

    • Histological Analysis: Collect nasal tissue for histological examination to assess inflammatory cell infiltration.

    • Measurement of IgE and Histamine: Collect serum and nasal lavage fluid (NLF) to measure the levels of OVA-specific IgE and histamine.[11]

Data Presentation
GroupTreatmentMean Sneezing FrequencyMean Nasal Rubbing FrequencySerum OVA-specific IgE (ng/mL)NLF Histamine (ng/mL)
Control (Non-sensitized)Vehicle
Allergic RhinitisVehicle
Allergic RhinitisThis compound (Dose 1)
Allergic RhinitisThis compound (Dose 2)
Animal Model 2: Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is a classic method to evaluate the in vivo effects of compounds on IgE-mediated mast cell degranulation, a key event in type I hypersensitivity reactions.[12][13][14][15]

Experimental Protocol: Passive Cutaneous Anaphylaxis

Materials:

  • ICR or BALB/c mice

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA)

  • Evans blue dye

  • This compound

  • Vehicle control

Procedure:

  • Sensitization:

    • Inject mice intradermally (i.d.) in the ear pinna with anti-DNP IgE antibody.

  • Treatment:

    • 24 hours after sensitization, administer this compound or vehicle control (e.g., orally or i.p.).

  • Challenge:

    • 1 hour after treatment, intravenously (i.v.) inject a mixture of DNP-HSA and Evans blue dye.

  • Efficacy Endpoint:

    • After a set time (e.g., 30 minutes), euthanize the mice and excise the ears.

    • Extract the Evans blue dye from the ear tissue using a suitable solvent (e.g., formamide).

    • Measure the absorbance of the extracted dye using a spectrophotometer to quantify the amount of dye extravasation, which is an indicator of the allergic reaction.

Data Presentation
GroupTreatmentMean Evans Blue Extravasation (µ g/ear )Inhibition of PCA (%)
ControlVehicle
PCAVehicle
PCAThis compound (Dose 1)
PCAThis compound (Dose 2)
Visualization

Experimental Workflow for Allergic Rhinitis Model

allergic_rhinitis_workflow cluster_sensitization Sensitization cluster_challenge Challenge & Treatment cluster_assessment Assessment OVA + Alum IP Injection (Days 0, 7, 14) OVA + Alum IP Injection (Days 0, 7, 14) Intranasal OVA Challenge (Days 21-28) Intranasal OVA Challenge (Days 21-28) OVA + Alum IP Injection (Days 0, 7, 14)->Intranasal OVA Challenge (Days 21-28) This compound/Vehicle Admin This compound/Vehicle Admin Intranasal OVA Challenge (Days 21-28)->this compound/Vehicle Admin Nasal Symptom Scoring Nasal Symptom Scoring This compound/Vehicle Admin->Nasal Symptom Scoring Sample Collection (Serum, NLF, Tissue) Sample Collection (Serum, NLF, Tissue) Nasal Symptom Scoring->Sample Collection (Serum, NLF, Tissue) Biochemical & Histological Analysis Biochemical & Histological Analysis Sample Collection (Serum, NLF, Tissue)->Biochemical & Histological Analysis

Allergic Rhinitis Model Workflow

Mechanism of Histamine H1 Antagonism in Allergy

h1_antagonism_pathway Allergen Allergen Mast Cell Mast Cell Allergen->Mast Cell activates Histamine Release Histamine Release Mast Cell->Histamine Release H1 Receptor H1 Receptor Histamine Release->H1 Receptor binds to Allergic Symptoms Allergic Symptoms H1 Receptor->Allergic Symptoms mediates This compound This compound This compound->H1 Receptor blocks

H1 Antagonist Mechanism

References

Application Notes and Protocols for Studying the Effects of Dacemazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine is a phenothiazine (B1677639) derivative, a class of compounds historically investigated for various pharmacological activities, including potential anticancer effects.[1][2] While specific contemporary research on this compound's anticancer mechanisms is limited, the broader family of phenothiazines has been shown to exert anti-proliferative and cytotoxic effects on cancer cells through multiple pathways. These may include the modulation of key signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, as well as interactions with calmodulin.[1]

These application notes provide a comprehensive set of protocols for researchers to systematically investigate the in vitro effects of this compound on cancer cell lines. The following sections detail methodologies for essential cell culture procedures, cytotoxicity and proliferation assays, and analyses of cell cycle and apoptosis, providing a framework to elucidate this compound's potential as an anticancer agent.

Data Presentation

Table 1: this compound Concentration Range for Initial Screening

ParameterValue
Stock Solution Concentration10 mM in DMSO
Highest Working Concentration100 µM
Lowest Working Concentration0.1 µM
Serial Dilution Factor1:2 or 1:3
Number of Concentrations8-10

Table 2: Example Data Layout for IC50 Determination from MTT Assay

This compound (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
0 (Vehicle Control)1.2541.2891.2711.271100
0.11.2311.2551.2481.24597.9
11.1021.1231.1151.11387.6
100.6340.6510.6420.64250.5
500.2110.2250.2180.21817.1
1000.1050.1120.1090.1098.6

Experimental Protocols

Cell Line Selection and Maintenance

A variety of cancer cell lines can be utilized to assess the anticancer effects of this compound. The choice of cell line should be guided by the research focus (e.g., breast cancer, glioblastoma, melanoma).

Protocol 1.1: Cell Culture

  • Cell Lines: Obtain cancer cell lines (e.g., MDA-MB-231 for breast cancer, U87MG for glioblastoma) from a reputable cell bank.

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

This compound Preparation

Protocol 2.1: Stock Solution Preparation

  • Reagent: this compound hydrochloride.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Cytotoxicity and Cell Proliferation Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cell viability.

Protocol 3.1: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of this compound-induced cell death, it is crucial to investigate its effects on apoptosis and the cell cycle.

Protocol 4.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Protocol 4.2: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Cell_Culture Cell Line Culture & Maintenance MTT_Assay MTT Assay (Cytotoxicity) Determine IC50 Cell_Culture->MTT_Assay Dacemazine_Prep This compound Stock Preparation Dacemazine_Prep->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) MTT_Assay->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle) MTT_Assay->Cell_Cycle_Assay Use IC50 concentration Data_Analysis Data Interpretation & Pathway Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Experimental workflow for investigating this compound's effects.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor (e.g., Dopamine (B1211576)/Serotonin) This compound->Receptor Inhibition? PI3K PI3K This compound->PI3K Inhibition? ERK ERK This compound->ERK Inhibition? Calmodulin Calmodulin This compound->Calmodulin Inhibition Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Cell_Cycle Cell Cycle Arrest

References

Application Notes and Protocols: Measuring Dacemazine's H1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine is a phenothiazine (B1677639) derivative that functions as a histamine (B1213489) H1 receptor antagonist.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses. Determining the binding affinity of compounds like this compound to the H1 receptor is a critical step in drug discovery and development, enabling the quantification of a drug's potency and selectivity.

These application notes provide detailed protocols for three common and robust techniques to measure the H1 receptor binding affinity of this compound: Radioligand Binding Assays, Fluorescence-Based Assays, and Surface Plasmon Resonance (SPR).

Data Presentation: this compound H1 Receptor Binding Affinity

ParameterDescriptionExpected Value Range for a Potent AntagonistThis compound Data
Ki (nM) Inhibitory constant; concentration of this compound required to occupy 50% of the H1 receptors in a competition assay.< 100 nMData not available
IC50 (nM) Half maximal inhibitory concentration; concentration of this compound that displaces 50% of a radiolabeled ligand from the H1 receptor.Varies with assay conditionsData not available
Kd (nM) Equilibrium dissociation constant; reflects the affinity of this compound for the H1 receptor. A lower Kd indicates higher affinity.< 100 nMData not available
kon (M⁻¹s⁻¹) Association rate constant; the rate at which this compound binds to the H1 receptor.10⁵ - 10⁷Data not available
koff (s⁻¹) Dissociation rate constant; the rate at which this compound dissociates from the H1 receptor.10⁻² - 10⁻⁴Data not available

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a traditional and highly sensitive method for quantifying receptor-ligand interactions. This protocol describes a competitive binding assay to determine the affinity of this compound for the H1 receptor.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) for binding to the H1 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[2][3]

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep H1 Receptor Membrane Preparation (e.g., from HEK293 cells) Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand [³H]mepyramine (Radioligand) Radioligand->Incubation Dacemazine_sol This compound Solutions (Varying Concentrations) Dacemazine_sol->Incubation Filtration Separate Bound and Free Radioligand (Vacuum Filtration) Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Competition_Curve Generate Competition Binding Curve Scintillation->Competition_Curve IC50_Ki Calculate IC50 and Ki values Competition_Curve->IC50_Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H1 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[4]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • H1 receptor membrane preparation.

      • A fixed concentration of [³H]mepyramine (typically at or below its Kd).

      • Varying concentrations of this compound.

      • For total binding, add vehicle instead of this compound.

      • For non-specific binding, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[2]

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[4]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Fluorescence Polarization (FP) Assay

FP assays are a homogeneous, non-radioactive alternative for measuring binding affinity, suitable for high-throughput screening.

Principle: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled H1 receptor ligand (tracer). When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger H1 receptor, its tumbling slows, and the polarization of the emitted light increases. This compound will compete with the fluorescent tracer for binding to the H1 receptor, causing a decrease in fluorescence polarization.[5][6]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Solubilized H1 Receptor Preparation Incubation Incubate Receptor, Tracer, and this compound Receptor_Prep->Incubation Fluorescent_Ligand Fluorescent H1 Ligand (Tracer) Fluorescent_Ligand->Incubation Dacemazine_sol This compound Solutions (Varying Concentrations) Dacemazine_sol->Incubation FP_Reading Measure Fluorescence Polarization Incubation->FP_Reading Competition_Curve Generate Competition Binding Curve FP_Reading->Competition_Curve IC50_Ki Calculate IC50 and Ki values Competition_Curve->IC50_Ki

Caption: Workflow for a fluorescence polarization competition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a purified and solubilized H1 receptor preparation.

    • Select a suitable fluorescently labeled H1 receptor antagonist (e.g., a derivative of mepyramine conjugated to a fluorophore).

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • In a low-volume black 96- or 384-well plate, add:

      • Solubilized H1 receptor.

      • A fixed concentration of the fluorescent H1 ligand.

      • Varying concentrations of this compound.

    • Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[7][8]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. In a typical setup, the H1 receptor is immobilized on the sensor chip. When this compound flows over the surface and binds to the receptor, the mass at the surface increases, causing a change in the refractive index, which is detected as a response. The rate of increase in the response corresponds to the association rate (kon), and the rate of decrease when this compound is washed away corresponds to the dissociation rate (koff). The equilibrium dissociation constant (Kd) can be calculated from these rates (Kd = koff/kon).[9][10]

Signaling Pathway Diagram:

SPR_Signaling_Pathway cluster_immobilization Immobilization cluster_binding Binding Phase cluster_dissociation Dissociation Phase Sensor_Chip Sensor Chip H1_Receptor Purified H1 Receptor Immobilized_Receptor Immobilized H1 Receptor H1_Receptor->Immobilized_Receptor Capture Association Association (kon) Immobilized_Receptor->Association This compound This compound (Analyte) This compound->Association Bound_Complex H1-Dacemazine Complex Association->Bound_Complex Dissociation Dissociation (koff) Bound_Complex->Dissociation Dissociation->Immobilized_Receptor Dissociation->this compound Released

Caption: Logical flow of an SPR experiment.

Protocol:

  • Receptor Immobilization:

    • Activate the surface of an appropriate sensor chip (e.g., CM5 chip).

    • Immobilize a capture antibody (e.g., an anti-His tag antibody) to the chip surface.

    • Inject the purified, solubilized H1 receptor (with a corresponding tag) over the chip surface to be captured by the antibody.[11]

  • Binding Measurement:

    • Inject a series of concentrations of this compound in running buffer over the sensor chip surface for a defined period (association phase).

    • Switch to flowing only running buffer over the chip to monitor the dissociation of this compound from the receptor (dissociation phase).

    • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams (response vs. time).

    • Fit the association and dissociation curves for each this compound concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff/kon).

Conclusion

The choice of technique for measuring this compound's H1 receptor binding affinity will depend on the specific research question, available resources, and desired throughput. Radioligand binding assays are a gold standard for affinity determination, while fluorescence polarization offers a high-throughput, non-radioactive alternative. Surface plasmon resonance provides the additional benefit of detailed kinetic information, offering deeper insights into the binding mechanism. The protocols provided here offer a comprehensive guide for researchers to accurately characterize the interaction of this compound with the H1 receptor.

References

Application Notes and Protocols for Dacemazine Cell Permeability and Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine is a phenothiazine (B1677639) derivative that has been identified as a histamine (B1213489) H1 antagonist and has also been explored for its potential as an anticancer agent.[1][2][3] Understanding the ability of this compound to cross cellular membranes is fundamental to elucidating its pharmacokinetic and pharmacodynamic properties. Cell permeability and cellular uptake are critical parameters that determine the bioavailability, tissue distribution, and ultimately, the therapeutic efficacy of a drug candidate. These application notes provide detailed protocols for assessing the cell permeability and elucidating the cellular uptake mechanisms of this compound, tailored for researchers in drug discovery and development.

The provided protocols describe the Parallel Artificial Membrane Permeability Assay (PAMPA) as a non-cell-based method to predict passive diffusion and the Caco-2 cell monolayer assay for evaluating in vitro intestinal permeability. Furthermore, a general cellular uptake assay using a relevant cancer cell line is detailed to investigate the mechanisms by which this compound enters its target cells.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented below. These properties are essential for designing and interpreting cell permeability and uptake experiments.

PropertyValueReference
IUPAC Name2-dimethylamino-1-phenothiazin-10-ylethanone[2]
SynonymsAhistan, Histantine[2][3]
Molecular FormulaC16H16N2OS[2]
Molar Mass284.38 g·mol−1[2]
LogP (Predicted)3.44[4]

I. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across an artificial lipid membrane. It serves as an initial screening tool to estimate the potential for passive transcellular diffusion.

Experimental Protocol

1. Materials and Reagents:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (B1663433) (e.g., from soybean)

  • Donor and acceptor 96-well microplates (e.g., Millipore)

  • Permeability filter plates (e.g., Millipore Multiscreen™)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

2. Procedure:

  • Preparation of Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane.

  • Carefully add 5 µL of the lecithin/dodecane solution to the filter of each well in the donor plate. Allow the membrane to form for at least 5 minutes.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).

    • Prepare the acceptor solution (PBS, pH 7.4).

  • Assay Execution:

    • Add 200 µL of the acceptor solution to each well of the acceptor plate.

    • Add 200 µL of the donor solution to each well of the donor plate (with the artificial membrane).

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) on a plate shaker with gentle agitation.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • The concentration in a reference well containing the initial donor solution should also be measured.

3. Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] / ( A * t * (1/VD + 1/VA) )

Where:

  • [Drug]acceptor is the concentration of this compound in the acceptor well.

  • [Drug]equilibrium is the equilibrium concentration, calculated as ([Drug]donor * VD + [Drug]acceptor * VA) / (VD + VA).

  • A is the filter area.

  • t is the incubation time in seconds.

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

Data Presentation
CompoundIncubation Time (h)Apparent Permeability (Pe) (x 10⁻⁶ cm/s)Predicted Permeability
This compound5Experimental ValueHigh/Medium/Low
Propranolol (High Permeability Control)5Experimental ValueHigh
Atenolol (Low Permeability Control)5Experimental ValueLow

II. Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer assay is the industry standard for in vitro prediction of human intestinal absorption of drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium.

Experimental Protocol

1. Materials and Reagents:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

2. Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM.

    • Seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.

    • Perform a Lucifer yellow permeability assay to assess paracellular integrity. The apparent permeability of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

    • Add HBSS (pH 6.5) to the apical (A) side and HBSS (pH 7.4) to the basolateral (B) side and pre-incubate for 30 minutes at 37°C.

    • Prepare the this compound dosing solution in HBSS (pH 6.5).

    • Remove the buffer and add the this compound solution to the apical side and fresh HBSS (pH 7.4) to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Follow the same procedure as above, but add the this compound dosing solution to the basolateral side and sample from the apical side. This helps to identify the involvement of efflux transporters.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux of this compound across the monolayer.

  • A is the surface area of the Transwell® membrane.

  • C₀ is the initial concentration of this compound in the donor chamber.

The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.

Data Presentation
ParameterThis compoundPropranolol (High Permeability)Atenolol (Low Permeability)
Papp (A to B) (x 10⁻⁶ cm/s)Experimental ValueExperimental ValueExperimental Value
Papp (B to A) (x 10⁻⁶ cm/s)Experimental ValueExperimental ValueExperimental Value
Efflux Ratio (ER)Calculated ValueCalculated ValueCalculated Value
Recovery (%)Experimental ValueExperimental ValueExperimental Value

III. Cellular Uptake Assay

This protocol aims to determine the mechanisms of this compound uptake into a relevant cancer cell line (e.g., a breast cancer cell line like MCF-7, given its potential anticancer application).

Experimental Protocol

1. Materials and Reagents:

  • Selected cancer cell line (e.g., MCF-7)

  • Appropriate cell culture medium and supplements

  • This compound

  • Fluorescently labeled this compound (if available) or a suitable detection method (e.g., LC-MS/MS)

  • Uptake inhibitors:

    • Chlorpromazine (clathrin-mediated endocytosis inhibitor)

    • Filipin or Nystatin (caveolae-mediated endocytosis inhibitors)

    • Amiloride (macropinocytosis inhibitor)

    • Sodium azide (B81097) and 2-deoxy-D-glucose (ATP depletion, to inhibit active transport)

  • Fluorescence microscope or flow cytometer (for fluorescently labeled compound)

  • Cell lysis buffer

  • LC-MS/MS system

2. Procedure:

  • Cell Seeding: Seed the cells in multi-well plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Uptake Inhibition (Optional): To investigate uptake mechanisms, pre-incubate the cells with the respective inhibitors for 30-60 minutes at 37°C before adding this compound.

  • This compound Incubation:

    • Remove the medium and wash the cells with pre-warmed PBS.

    • Add the this compound solution (in serum-free medium) to the cells.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. To study energy dependence, a parallel experiment can be run at 4°C.

  • Termination of Uptake:

    • Remove the this compound solution and wash the cells three times with ice-cold PBS to stop the uptake and remove any unbound compound.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular concentration of this compound using LC-MS/MS. If a fluorescently labeled compound is used, measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.

3. Data Analysis:

  • Plot the intracellular concentration of this compound as a function of time to determine the uptake kinetics.

  • Compare the uptake in the presence and absence of inhibitors or at 37°C versus 4°C. A significant reduction in uptake under these conditions suggests the involvement of specific endocytic pathways or active transport.

Data Presentation
ConditionIncubation Time (min)Intracellular this compound Concentration (ng/mg protein)% Uptake relative to Control (37°C)
Control (37°C)30Experimental Value100%
Control (4°C)30Experimental ValueCalculated Value
+ Chlorpromazine30Experimental ValueCalculated Value
+ Filipin30Experimental ValueCalculated Value
+ Amiloride30Experimental ValueCalculated Value
+ Sodium Azide/2-DG30Experimental ValueCalculated Value

Visualizations

Experimental Workflow Diagrams

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Prepare Artificial Membrane add_donor Add Donor Solution to Donor Plate prep_membrane->add_donor prep_solutions Prepare Donor and Acceptor Solutions add_acceptor Add Acceptor Solution to Acceptor Plate prep_solutions->add_acceptor prep_solutions->add_donor incubate Incubate Plate Sandwich add_acceptor->incubate add_donor->incubate analyze_conc Analyze this compound Concentration (LC-MS/MS) incubate->analyze_conc calc_pe Calculate Permeability Coefficient (Pe) analyze_conc->calc_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-25 Days for Differentiation seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) differentiate->check_integrity add_drug Add this compound to Donor Chamber check_integrity->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from Receiver Chamber at Time Points incubate->sample analyze_conc Analyze this compound Concentration (LC-MS/MS) sample->analyze_conc calc_papp Calculate Apparent Permeability (Papp) analyze_conc->calc_papp

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Cellular_Uptake_Signaling cluster_mechanisms Potential Uptake Mechanisms cluster_inhibitors Inhibitors This compound This compound (Extracellular) passive Passive Diffusion This compound->passive clathrin Clathrin-mediated Endocytosis This compound->clathrin caveolae Caveolae-mediated Endocytosis This compound->caveolae macro Macropinocytosis This compound->macro active Active Transport This compound->active Intracellular Intracellular this compound passive->Intracellular clathrin->Intracellular caveolae->Intracellular macro->Intracellular active->Intracellular Chlorpromazine Chlorpromazine Chlorpromazine->clathrin Filipin Filipin Filipin->caveolae Amiloride Amiloride Amiloride->macro ATP_depletion ATP Depletion ATP_depletion->active

Caption: Potential Cellular Uptake Pathways of this compound and Corresponding Inhibitors.

References

Application Notes and Protocols for Flow Cytometry Analysis of Dacemazine-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Therefore, this document provides a generalized framework and detailed protocols for how one would typically use flow cytometry to analyze the effects of a novel anti-cancer compound, using Dacemazine as a hypothetical example. The representative data presented in the tables are based on the known effects of other cytotoxic agents and are for illustrative purposes only.

Introduction

This compound is a phenothiazine (B1677639) derivative that has been explored for its potential as an anticancer agent[1][2]. The evaluation of novel therapeutic compounds requires a thorough understanding of their cellular and molecular mechanisms of action. Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of multiple cellular parameters at the single-cell level. This application note details protocols for the use of flow cytometry to assess three key indicators of anticancer drug activity: apoptosis (programmed cell death), cell cycle arrest, and the induction of reactive oxygen species (ROS) in cancer cells treated with a compound such as this compound.

Analysis of Apoptosis Induction

A hallmark of many effective chemotherapeutic agents is their ability to induce apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Representative Data for Apoptosis Analysis

The following table summarizes hypothetical quantitative data for the percentage of cells in different states following treatment with this compound for 48 hours.

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1075.6 ± 3.515.8 ± 2.28.6 ± 1.9
This compound2542.1 ± 4.235.4 ± 3.122.5 ± 2.8
This compound5015.8 ± 2.948.7 ± 4.535.5 ± 3.7
Experimental Protocol: Annexin V/PI Staining

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or compound of interest)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected supernatant from the first step.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

Visualization: Apoptosis Induction Pathway

apoptosis_pathway This compound This compound Cell Cancer Cell This compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage Induces Mitochondria Mitochondria DNA_Damage->Mitochondria Activates Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Cell Cycle Analysis

Anticancer drugs often exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution based on DNA content.

Data Presentation: Representative Data for Cell Cycle Analysis

The following table shows a hypothetical dose-dependent effect of this compound on the cell cycle distribution of cancer cells after 24 hours of treatment.

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control060.5 ± 2.825.1 ± 1.514.4 ± 1.3
This compound565.2 ± 3.120.3 ± 1.814.5 ± 1.6
This compound1072.8 ± 3.915.7 ± 2.011.5 ± 1.9
This compound2045.3 ± 4.518.2 ± 2.336.5 ± 3.8
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or compound of interest)

  • PBS, Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells as previously described.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.

Visualization: Experimental Workflow for Flow Cytometry

experimental_workflow Start Seed Cancer Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain for Apoptosis, Cell Cycle, or ROS Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for flow cytometry analysis.

Measurement of Reactive Oxygen Species (ROS)

Increased intracellular ROS levels can lead to oxidative stress and subsequent cell death, a mechanism exploited by some anticancer drugs. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Data Presentation: Representative Data for ROS Production

The following table illustrates the hypothetical mean fluorescence intensity (MFI) as a measure of intracellular ROS levels after 12 hours of this compound treatment.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI)
Vehicle Control0150 ± 25
This compound10320 ± 45
This compound25680 ± 70
This compound501250 ± 110
Positive Control (e.g., H₂O₂)1001500 ± 130
Experimental Protocol: ROS Detection with DCFH-DA

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or compound of interest)

  • PBS, Ca²⁺/Mg²⁺ free

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound for a shorter duration (e.g., 6, 12, or 24 hours) as ROS production can be an early event.

  • Staining:

    • After treatment, remove the medium and wash the cells with warm PBS.

    • Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Wash the cells with PBS and harvest them as described previously.

  • Flow Cytometry Analysis: Immediately analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.

Visualization: Data Analysis Logic

data_analysis_logic FCS_Files Raw FCS Files Gating Gating Strategy (FSC vs SSC) FCS_Files->Gating Apoptosis_Analysis Apoptosis Quadrant Analysis (Annexin V vs PI) Gating->Apoptosis_Analysis CellCycle_Analysis Cell Cycle Histogram Analysis (DNA Content) Gating->CellCycle_Analysis ROS_Analysis ROS Histogram Analysis (Fluorescence Intensity) Gating->ROS_Analysis Quantification Quantification & Statistical Analysis Apoptosis_Analysis->Quantification CellCycle_Analysis->Quantification ROS_Analysis->Quantification

Caption: Logical workflow for flow cytometry data analysis.

References

Application Notes and Protocols for Western Blot Analysis of Dacemazine's Effect on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Dacemazine on key cellular signaling pathways. This compound, a semi-synthetic derivative of cucurbitacin B, has demonstrated potent anti-cancer properties by targeting critical signaling cascades that regulate cell proliferation, survival, and apoptosis. This document outlines detailed methodologies for performing Western blot analysis to quantify the modulation of the STAT3, PI3K/Akt, and MAPK/ERK signaling pathways upon treatment with this compound.

Data Presentation: Summarized Quantitative Data

The following tables summarize quantitative data from Western blot analyses of protein expression and phosphorylation changes in response to treatment with cucurbitacin B, the parent compound of this compound. This data is representative of the expected effects of this compound.

Table 1: Effect of this compound (as represented by Cucurbitacin B) on the STAT3 Signaling Pathway

Target ProteinTreatmentFold Change vs. Control (Mean ± SD)Cell LineReference
p-STAT3 (Tyr705)0.1 µM Cucurbitacin B (24h)0.62 ± 0.05A549 (Lung Cancer)[1]
p-STAT3 (Tyr705)1.0 µM Cucurbitacin B (24h)0.21 ± 0.03A549 (Lung Cancer)[1]
Total STAT31.0 µM Cucurbitacin B (24h)No significant changeA549 (Lung Cancer)[1]
Bcl-21.0 µM Cucurbitacin B (24h)0.45 ± 0.06A549 (Lung Cancer)[1]
Cyclin B11.0 µM Cucurbitacin B (24h)0.38 ± 0.04A549 (Lung Cancer)[1]

Table 2: Effect of this compound (as represented by Cucurbitacin B) on the PI3K/Akt Signaling Pathway

Target ProteinTreatmentFold Change vs. Control (Mean ± SD)Cell LineReference
p-Akt (Thr308)Cucurbitacin BDecreasedAKT/c-Met induced HCC[2][3]
Total AktCucurbitacin BNo significant changeAKT/c-Met induced HCC[2][3]
p-mTORCucurbitacin BDecreasedAKT/c-Met induced HCC[2][3]
p-RPS6Cucurbitacin BDecreasedAKT/c-Met induced HCC[2][3]

Table 3: Effect of this compound (as represented by Cucurbitacin B) on the MAPK/ERK Signaling Pathway

Target ProteinTreatmentFold Change vs. Control (Mean ± SD)Cell LineReference
p-ERK1/250 µM Cucurbitacin BDecreasedU-2 OS (Osteosarcoma)[4]
p-ERK1/2100 µM Cucurbitacin BSignificantly DecreasedU-2 OS (Osteosarcoma)[4]
p-JNK100 µM Cucurbitacin BSignificantly DecreasedU-2 OS (Osteosarcoma)[4]
p-p38100 µM Cucurbitacin BSignificantly DecreasedU-2 OS (Osteosarcoma)[4]

Signaling Pathway Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->JAK Inhibition GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->GeneExpression Transcription Regulation

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt PIP3->pAkt Akt Akt Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream Cell Survival & Proliferation This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) pERK->TranscriptionFactors Regulation This compound This compound This compound->Raf Inhibition

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3, Akt, and ERK Phosphorylation

This protocol provides a generalized procedure for the analysis of total and phosphorylated STAT3, Akt, and ERK in cultured cells treated with this compound.

1. Cell Culture and Treatment: a. Plate cells (e.g., A549, U-2 OS) in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO). c. For STAT3 activation, cells can be stimulated with a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.

2. Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples with lysis buffer. b. Mix protein samples with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours in a cold room or on ice.

6. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for p-STAT3 (Tyr705), STAT3, p-Akt (Ser473/Thr308), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be as per the manufacturer's recommendation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the densitometry values of the phosphorylated proteins to their respective total protein levels, and then to the loading control.

Experimental Workflow Diagram

G A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Immunohistochemistry in Dacemazine-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Dacemazine is a phenothiazine (B1677639) derivative that has been explored for its potential as an anticancer agent.[1] These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3]

Immunohistochemistry is a vital technique for visualizing the expression and localization of specific proteins within the tissue context, making it an invaluable tool for assessing the pharmacodynamic effects of targeted therapies like this compound. The following protocols and data are intended to guide researchers in evaluating the in-situ effects of this compound on key biomarkers of the PI3K/Akt/mTOR pathway, as well as markers of cell proliferation and apoptosis.

Data Presentation: Effects of this compound on Biomarker Expression

The following tables summarize the quantitative analysis of IHC staining in xenograft tumor tissues from a hypothetical preclinical study in which mice were treated with either a vehicle control or this compound. Staining intensity can be quantified using digital image analysis to provide an objective measure of biomarker expression.[4][5]

Table 1: Downregulation of PI3K/Akt/mTOR Pathway Markers

BiomarkerCellular LocalizationVehicle Control (Mean Staining Intensity)This compound-Treated (Mean Staining Intensity)Percent Change (%)
p-Akt (Ser473)Cytoplasmic, Nuclear152.4 ± 12.145.7 ± 8.9-70.0
p-mTOR (Ser2448)Cytoplasmic138.9 ± 15.351.3 ± 11.2-63.1
pS6 (Ser235/236)Cytoplasmic165.2 ± 18.738.0 ± 7.5-77.0

Mean Staining Intensity is presented as arbitrary units based on digital image analysis. Data are mean ± standard deviation.

Table 2: Effects of this compound on Cell Proliferation and Apoptosis Markers

BiomarkerCellular LocalizationVehicle Control (% Positive Cells)This compound-Treated (% Positive Cells)Percent Change (%)
Ki-67Nuclear68.3 ± 5.422.1 ± 4.1-67.6
Cleaved Caspase-3Cytoplasmic4.1 ± 1.228.7 ± 3.5+600.0

% Positive Cells is the percentage of tumor cells showing positive staining. Data are mean ± standard deviation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway, the IHC experimental workflow, and the logical relationship of expected outcomes.

PI3K_Akt_mTOR_Pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation S6 S6 Ribosomal Protein S6K->S6 Phosphorylation Proliferation Cell Growth & Proliferation S6->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: this compound as a PI3K inhibitor blocks downstream signaling.

IHC_Workflow Immunohistochemistry Experimental Workflow A 1. Deparaffinization & Rehydration B 2. Antigen Retrieval (Heat-Induced) A->B C 3. Peroxidase Block B->C D 4. Blocking (Normal Serum) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (HRP-Polymer) E->F G 7. Chromogen Detection (DAB) F->G H 8. Counterstaining (Hematoxylin) G->H I 9. Dehydration & Mounting H->I J 10. Imaging & Analysis I->J

Caption: Step-by-step workflow for IHC staining of FFPE tissues.

Logical_Relationship Expected Outcomes of this compound Treatment This compound This compound Treatment PI3K_Inhibition PI3K Pathway Inhibition This compound->PI3K_Inhibition pAkt_pS6_Decrease Decreased p-Akt & pS6 (IHC) PI3K_Inhibition->pAkt_pS6_Decrease Prolif_Decrease Decreased Proliferation PI3K_Inhibition->Prolif_Decrease Apoptosis_Increase Increased Apoptosis PI3K_Inhibition->Apoptosis_Increase Ki67_Decrease Decreased Ki-67 (IHC) Prolif_Decrease->Ki67_Decrease Casp3_Increase Increased Cleaved Caspase-3 (IHC) Apoptosis_Increase->Casp3_Increase

Caption: Logical flow from drug action to expected biomarker changes.

Experimental Protocols

Protocol: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is optimized for detecting phosphorylated proteins and nuclear antigens in FFPE tissue sections.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibodies (e.g., Rabbit anti-p-Akt, Rabbit anti-pS6, Rabbit anti-Ki-67, Rabbit anti-Cleaved Caspase-3)

  • HRP-conjugated Polymer-based Secondary Antibody (anti-Rabbit)

  • DAB (3,3'-Diaminobenzidine) Chromogen Kit

  • Hematoxylin (B73222) counterstain[6]

  • Mounting Medium (non-aqueous)

  • Coplin jars, humidified chamber, light microscope

2. Deparaffinization and Rehydration [7][8]

  • Incubate slides in an oven at 60-65°C for 30-60 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in running deionized water for 5 minutes.

3. Antigen Retrieval

  • Place slides in a Coplin jar filled with Antigen Retrieval Buffer.

  • Heat the slides in a microwave, water bath, or pressure cooker. For a microwave, bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.

  • Allow slides to cool on the benchtop for at least 30 minutes.

  • Rinse sections in deionized water.

4. Staining Procedure [8][9]

  • Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

  • Rinse sections three times in wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each.

  • Blocking: Apply Blocking Buffer to cover the tissue section and incubate in a humidified chamber for 1 hour at room temperature.

  • Primary Antibody: Gently tap off the blocking solution. Apply primary antibody diluted in antibody diluent to the recommended concentration. Incubate overnight at 4°C in a humidified chamber.

  • Rinse sections three times in wash buffer for 5 minutes each.

  • Secondary Antibody: Apply the HRP-conjugated polymer secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Rinse sections three times in wash buffer for 5 minutes each.

  • Detection: Prepare the DAB chromogen solution according to the manufacturer's instructions. Apply to the tissue and monitor for color development (typically 1-10 minutes).

  • Immerse slides in deionized water to stop the reaction.

5. Counterstaining and Mounting [8]

  • Counterstain: Immerse slides in hematoxylin for 30-60 seconds.

  • Rinse gently with running tap water.

  • Bluing: Dip slides briefly in a weak ammonia (B1221849) solution or Scott's Tap Water Substitute until nuclei turn blue.

  • Rinse in tap water.

  • Dehydration: Dehydrate the sections through graded ethanols (95% and 100%) and clear with two changes of xylene.

  • Mounting: Apply a drop of non-aqueous mounting medium to the tissue and place a coverslip, avoiding air bubbles.

  • Allow the mounting medium to dry before microscopic examination.

6. Image Acquisition and Analysis

  • Examine slides using a light microscope.

  • Capture high-resolution digital images of representative tumor areas.

  • Quantify staining using image analysis software (e.g., ImageJ, QuPath) to determine staining intensity or the percentage of positive cells.[4][10] This provides an objective assessment of biomarker modulation following this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dacemazine Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of Dacemazine in cell culture media. The following information is based on general principles of small molecule behavior in aqueous solutions, as specific data for this compound is not extensively available.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the cell culture media?

A1: this compound precipitation can occur for several reasons, often related to its physicochemical properties and interactions with the cell culture environment. Common causes include:

  • Low Solubility: this compound may have inherently low aqueous solubility at the final concentration used in your experiment.

  • "Salting Out" Effect: High concentrations of salts in the cell culture media can reduce the solubility of this compound, causing it to precipitate.

  • pH Shift: The pH of the cell culture media (typically around 7.4) may differ significantly from the pH of your this compound stock solution, leading to a change in the ionization state and a decrease in solubility.

  • Interaction with Media Components: this compound may interact with proteins (like serum) or other components in the media, leading to the formation of insoluble complexes.

  • Temperature Changes: A decrease in temperature can lower the solubility of some compounds. If your stock solution is stored at a different temperature than your cell culture incubator, this could contribute to precipitation upon addition to the media.

  • High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture media.

  • Improper Dilution: The method used to dilute the this compound stock solution into the media can significantly impact its solubility. A slow, stepwise dilution is often recommended.

Q2: How can I prevent this compound from precipitating?

A2: To prevent this compound precipitation, consider the following strategies:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the this compound is fully dissolved before use.

  • Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of media. Instead, perform a serial dilution, first into a small volume of media and then adding that to the final culture volume.

  • Pre-warm Media: Ensure your cell culture media is at the same temperature as your cell culture incubator (typically 37°C) before adding the this compound solution.

  • Vortexing/Mixing: Gently vortex or mix the media while adding the this compound solution to ensure rapid and uniform distribution.

  • Reduce Serum Concentration: If using serum-containing media, you can try reducing the serum concentration or using a serum-free media formulation, as serum proteins can sometimes cause precipitation.

  • pH Adjustment: If this compound solubility is pH-dependent, you can try adjusting the pH of your media slightly, but be mindful of the impact on your cells.

  • Solubilizing Agents: In some cases, non-toxic solubilizing agents or cyclodextrins can be used to increase the solubility of a compound in cell culture media. However, their effects on your specific cell line and experiment should be validated.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: While specific data for this compound is limited, a common solvent for preparing stock solutions of small molecules for cell culture is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a high grade of DMSO and to keep the final concentration of DMSO in the cell culture media low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Your Stock Solution
  • Action: Inspect your this compound stock solution for any signs of precipitation.

  • Rationale: If the stock solution is not fully dissolved, it will lead to precipitation upon dilution.

  • Troubleshooting:

    • Gently warm the stock solution (e.g., in a 37°C water bath) to see if the precipitate redissolves.

    • If precipitation persists, consider preparing a fresh, lower-concentration stock solution.

Step 2: Review Your Dilution Protocol
  • Action: Carefully review the procedure you are using to dilute the this compound stock solution into the cell culture media.

  • Rationale: Direct addition of a highly concentrated organic stock solution into an aqueous media can cause the compound to crash out of solution.

  • Troubleshooting:

    • Implement a stepwise dilution protocol as described in the experimental protocols section below.

    • Ensure the media is at 37°C and is being gently mixed during the addition of the this compound solution.

Step 3: Assess the Final Concentration
  • Action: Determine if the final concentration of this compound in your experiment is appropriate.

  • Rationale: The desired concentration may exceed the solubility limit of this compound in your specific cell culture media.

  • Troubleshooting:

    • Perform a solubility test to determine the maximum soluble concentration of this compound in your media (see experimental protocols below).

    • If the required concentration is too high, you may need to reconsider the experimental design or explore the use of solubilizing agents.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in common solvents and a representative cell culture medium. This data is for illustrative purposes and should be confirmed experimentally.

Solvent/Medium Solubility (mM) Temperature (°C) Notes
DMSO>10025Common stock solution solvent.
Ethanol5025Alternative stock solution solvent.
PBS (pH 7.4)<0.137Low solubility in aqueous buffer.
DMEM + 10% FBS0.537Solubility may be influenced by serum proteins.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. A brief sonication or warming to 37°C may be necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution of this compound into Cell Culture Media
  • Pre-warm the cell culture media to 37°C.

  • Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed media. For example, dilute the 10 mM stock 1:10 in media to create a 1 mM intermediate solution.

  • Gently vortex the intermediate dilution.

  • Add the required volume of the intermediate dilution to the final volume of cell culture media while gently swirling the culture flask or plate.

  • Immediately place the cells back into the 37°C incubator.

Protocol 3: this compound Solubility Test in Cell Culture Media
  • Prepare a series of dilutions of your this compound stock solution in your specific cell culture media.

  • Incubate the dilutions at 37°C for a set period (e.g., 2-4 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation. You can also centrifuge the samples and inspect for a pellet.

  • The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your media under those conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Media cluster_incubation Cell Culture cluster_analysis Observation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve 10 mM intermediate Intermediate Dilution (in small media volume) dissolve->intermediate 1:10 dilution final Final Dilution (in full media volume) intermediate->final Add to culture incubate Incubate at 37°C final->incubate observe Check for Precipitation incubate->observe

Caption: Experimental workflow for preparing and adding this compound to cell culture.

troubleshooting_flowchart start This compound Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Remake stock solution check_stock->remake_stock No check_dilution Using stepwise dilution? check_stock->check_dilution Yes remake_stock->check_stock implement_dilution Implement stepwise dilution protocol check_dilution->implement_dilution No check_concentration Is final concentration > solubility limit? check_dilution->check_concentration Yes end_resolved Issue Resolved implement_dilution->end_resolved perform_solubility_test Perform solubility test check_concentration->perform_solubility_test Unsure lower_concentration Lower final concentration check_concentration->lower_concentration Yes consider_alternatives Consider solubilizing agents check_concentration->consider_alternatives No perform_solubility_test->check_concentration lower_concentration->end_resolved consider_alternatives->end_resolved

Caption: Troubleshooting flowchart for this compound precipitation in cell culture.

Technical Support Center: Dacemazine Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for dacemazine is limited. This guide provides general information based on the known stability of structurally related phenothiazine (B1677639) derivatives and established principles of pharmaceutical stability testing. The experimental protocols and degradation pathways described are illustrative and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong? A1: this compound is a phenothiazine derivative.[1] This class of compounds is known for its use in various therapeutic areas, and many derivatives share common physicochemical properties, including susceptibility to degradation.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions? A2: Based on the behavior of other phenothiazines, the primary factors influencing stability in aqueous solutions are exposure to light (photodegradation), pH of the solution, presence of oxidizing agents, and temperature.[2][3][4]

Q3: How does light exposure affect phenothiazine derivatives like this compound? A3: Phenothiazines are known to be photosensitive.[1][5] Exposure to UV radiation can lead to the formation of reactive species such as carbon-centered radicals and cation radicals, which can then react further to form various degradation products.[5] This can result in a loss of potency and the formation of potentially harmful impurities.

Q4: What is the expected impact of pH on the stability of this compound solutions? A4: The stability of phenothiazine derivatives is often pH-dependent.[2][3] For instance, the degradation rate of promethazine (B1679618), another phenothiazine, increases with increasing pH, reaching a limiting value around pH 5.[3] It is crucial to determine the optimal pH for maximum stability for your specific application.

Q5: Are there any special storage recommendations for this compound solutions? A5: To minimize degradation, aqueous solutions of this compound should be protected from light and stored at controlled temperatures, potentially refrigerated or frozen, depending on the required shelf-life. The use of antioxidants may also be considered to inhibit oxidative degradation.[3]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid loss of this compound concentration in solution. Photodegradation: Exposure to ambient or UV light.1. Prepare and handle solutions in a dark room or under amber light. 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. Minimize the duration of light exposure during experiments.
Oxidative Degradation: Presence of dissolved oxygen or trace metal ions.1. Degas the solvent (e.g., by sparging with nitrogen) before preparing the solution. 2. Consider adding an antioxidant (e.g., ascorbic acid), but verify its compatibility with your experimental system.[3] 3. Use high-purity water and acid-washed glassware to minimize metal ion contamination.
Unfavorable pH: The pH of the solution may be promoting hydrolysis or other degradation reactions.1. Measure the pH of your solution. 2. Conduct a pH-stability profile study to identify the pH of maximum stability. 3. Use appropriate buffer systems to maintain the optimal pH.[2]
Appearance of unknown peaks in chromatograms. Formation of Degradation Products: this compound is degrading into other compounds.1. Compare the chromatograms of fresh and aged or stressed samples. 2. Perform forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products and aid in their identification. 3. Use a stability-indicating analytical method that can resolve this compound from its degradation products.
Inconsistent results between experiments. Variability in Sample Handling: Differences in light exposure, temperature, or solution age.1. Standardize all experimental procedures, including solution preparation, storage, and handling. 2. Prepare fresh solutions for each experiment whenever possible. 3. Document all experimental conditions meticulously.
Precipitation of the compound from the solution. Poor Solubility: The concentration of this compound may exceed its solubility in the aqueous medium.1. Determine the solubility of this compound in your chosen solvent system. 2. Consider the use of co-solvents if higher concentrations are needed, ensuring they do not negatively impact stability.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Determine the percentage of degradation for each condition.

  • Identify and characterize the major degradation products.

Protocol 2: HPLC Method for Stability Indicating Assay

This is a hypothetical HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Degradation (60°C) photo Photodegradation (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc compare Compare Chromatograms hplc->compare degradation Calculate % Degradation compare->degradation identify Identify Degradants degradation->identify

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) This compound This compound (Phenothiazine Derivative) Sulfoxide This compound Sulfoxide This compound->Sulfoxide [O] Radical Phenothiazinyl Radical Cation This compound->Radical hv Hydrolyzed Hydrolyzed Side Chain This compound->Hydrolyzed H+/OH- Polymerized Polymerized Products Radical->Polymerized

Caption: Potential degradation pathways for a phenothiazine derivative like this compound.

References

Managing off-target effects of Dacemazine in research models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dacemazine

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the off-target effects of this compound in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent ATP-competitive inhibitor of the Serine/Threonine Kinase A (STK-A). STK-A is a critical component of the MAPK signaling pathway, which is frequently dysregulated in various cancer types. By inhibiting STK-A, this compound is designed to suppress downstream signaling, leading to a reduction in cell proliferation and tumor growth.

Q2: What are the known off-target effects of this compound?

This compound has been observed to interact with at least two significant off-target molecules:

  • Serine/Threonine Kinase B (STK-B): A kinase involved in regulating cellular metabolism. Inhibition of STK-B can lead to unintended changes in glucose uptake and lactate (B86563) production.

  • G-Protein Coupled Receptor C (GPCR-C): A receptor that modulates calcium ion channels. Off-target binding to GPCR-C can result in alterations in intracellular calcium levels, affecting a variety of cellular processes.

Q3: My cells are showing unexpected metabolic changes after this compound treatment. Why?

This is a common observation and is likely due to this compound's off-target inhibition of STK-B. STK-B plays a role in metabolic regulation, and its inhibition can alter the metabolic profile of your cells. We recommend validating the phosphorylation status of STK-B's downstream targets.

Q4: I am observing fluctuations in intracellular calcium levels that don't correlate with STK-A inhibition. What could be the cause?

These fluctuations are likely caused by the off-target binding of this compound to GPCR-C. This interaction can modulate calcium channel activity, leading to the observed effects. Consider performing a calcium flux assay to quantify this effect.

Troubleshooting Guide

Issue 1: Inconsistent Anti-Proliferative Effects

You may observe that the anti-proliferative effect of this compound is not consistent across different cell lines, even those with similar STK-A expression levels. This could be due to varying expression levels of the off-target proteins.

Troubleshooting Steps:

  • Characterize Off-Target Expression: Perform western blotting or mass spectrometry to determine the relative expression levels of STK-A, STK-B, and GPCR-C in your panel of cell lines.

  • Correlate with IC50 Values: Compare the expression data with the half-maximal inhibitory concentration (IC50) for this compound in each cell line. You may find a correlation between off-target expression and drug sensitivity.

Issue 2: Contradictory Phenotypes

You might observe a phenotype that contradicts the known function of STK-A. For example, an increase in a specific cellular process that should be inhibited.

Troubleshooting Steps:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally unrelated inhibitor of STK-A. If the contradictory phenotype disappears, it is likely a this compound-specific off-target effect.

  • Rescue Experiments: Perform a rescue experiment by overexpressing a drug-resistant mutant of STK-A. If the primary phenotype is rescued but the contradictory phenotype persists, this points to an off-target effect.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity of this compound

TargetIC50 (nM)Description
STK-A (Primary Target) 5High-affinity binding to the intended target.
STK-B (Off-Target)85Moderate-affinity binding, potential for metabolic effects.
GPCR-C (Off-Target)250Lower-affinity binding, but can cause effects at higher concentrations.

Table 2: Effect of this compound on Downstream Signaling (1 µM, 24h)

Cell Linep-ERK (STK-A Target) (% Reduction)p-MET-S (STK-B Target) (% Reduction)
Cell Line A9540
Cell Line B9215

Experimental Protocols

Protocol 1: Western Blot for Downstream Target Phosphorylation
  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MET-S, and total MET-S overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by western blot or mass spectrometry to determine the melting temperature of the target proteins. A shift in the melting temperature upon drug treatment indicates target engagement.

Visualizations

STK_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK STK_A STK-A (Target) MEK->STK_A ERK ERK STK_A->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation This compound This compound This compound->STK_A

Caption: Intended signaling pathway of this compound targeting STK-A.

Off_Target_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane STK_B STK-B (Off-Target) MET_S MET-S STK_B->MET_S Metabolism Altered Metabolism MET_S->Metabolism GPCR_C GPCR-C (Off-Target) Ca_Channel Ca2+ Channel GPCR_C->Ca_Channel Calcium_Influx Ca2+ Influx Ca_Channel->Calcium_Influx This compound This compound This compound->STK_B This compound->GPCR_C

Caption: Known off-target pathways affected by this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_validation Off-Target Validation cluster_confirmation Confirmation cluster_conclusion Conclusion A Unexpected Phenotype Observed B Kinase Profiling Assay A->B C Western Blot for p-MET-S A->C D Calcium Flux Assay A->D E Use Structurally Unrelated Inhibitor B->E C->E D->E F CETSA for Target Engagement E->F G Off-Target Effect Confirmed F->G

Caption: Workflow for identifying this compound's off-target effects.

Technical Support Center: Dacemazine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of Dacemazine in preparation for in vivo studies. Given the limited specific solubility data for this compound, this guide leverages information on the broader class of phenothiazine (B1677639) derivatives and general strategies for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

This compound is a phenothiazine derivative that acts as a histamine (B1213489) H1 antagonist and has been explored for its potential as an anticancer agent.[1][2] Like many phenothiazines, this compound is a lipophilic molecule, which often results in poor aqueous solubility.[3] This low solubility can hinder its bioavailability and lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with dose accuracy and reproducibility of experimental results.

Q2: What are the general solubility characteristics of phenothiazine derivatives like this compound?

Phenothiazine and its derivatives are typically insoluble in water but demonstrate better solubility in organic solvents.[3][4] The solubility of several related phenothiazine compounds in various solvents is summarized in the table below. It is important to note that the hydrochloride salt forms of these drugs generally exhibit higher aqueous solubility.[5]

Q3: What are the primary strategies to improve the solubility of poorly water-soluble drugs like this compound?

Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic drugs. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Surfactants: Forming micelles that encapsulate the drug.

  • Cyclodextrins: Creating inclusion complexes to increase aqueous solubility.

  • Lipid-based formulations: Dissolving the drug in oils, surfactants, or lipids.

  • Nanosuspensions: Reducing the particle size to the nanometer range to increase the surface area for dissolution.

  • Solid dispersions: Dispersing the drug in a solid polymer matrix.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon addition of aqueous buffer. The aqueous buffer is a poor solvent for the lipophilic this compound.1. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final formulation. Ensure the final concentration of the organic solvent is tolerated by the animal model. 2. Utilize a surfactant-based system. Prepare a stock solution in a suitable organic solvent and then disperse it into a vehicle containing a biocompatible surfactant like Tween® 80 or Cremophor® EL. 3. Explore cyclodextrin (B1172386) complexation. Prepare an inclusion complex with a modified cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
The prepared formulation is too viscous for injection. High concentration of polymers or other excipients.1. Optimize the concentration of the excipients. Reduce the concentration of the viscosity-enhancing agent to the minimum required for solubilization. 2. Consider a different formulation strategy. A nanosuspension or a lipid-based formulation might provide the required drug concentration at a lower viscosity.
Inconsistent results are observed between different batches of the formulation. Incomplete dissolution or precipitation of this compound over time.1. Ensure complete initial dissolution. Use sonication or gentle heating (if the compound is stable) to ensure the drug is fully dissolved in the initial solvent before adding aqueous components. 2. Assess the stability of the formulation. Store a small amount of the formulation under the intended experimental conditions and visually inspect for precipitation at various time points. 3. Prepare fresh formulations for each experiment. To avoid issues with stability, it is best to prepare the formulation immediately before administration.
The vehicle alone is causing adverse effects in the animal model. Toxicity of the co-solvent or surfactant at the concentration used.1. Consult literature for tolerated concentrations of the specific excipients in your animal model and route of administration. 2. Reduce the concentration of the problematic excipient. This may require exploring a combination of solubilization techniques. 3. Switch to a more biocompatible vehicle. For example, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs).

Quantitative Data: Solubility of Related Phenothiazine Derivatives

The following tables provide a summary of solubility data for phenothiazine derivatives that are structurally related to this compound. This data can serve as a starting point for selecting appropriate solvent systems.

Table 1: Solubility of Chlorpromazine Hydrochloride [5][7]

SolventSolubility
Water (PBS, pH 7.2)~10 mg/mL
Ethanol~30 - 660 mg/mL
Dimethyl Sulfoxide (B87167) (DMSO)~30 - 71 mg/mL
Dimethylformamide (DMF)~30 mg/mL

Table 2: Solubility of Thioridazine Hydrochloride [5]

SolventSolubility
Water40 - 50 mg/mL
Ethanol~10 mg/mL
Dimethyl Sulfoxide (DMSO)~25 - 81 mg/mL
Dimethylformamide (DMF)~25 mg/mL

Table 3: Molar Fraction Solubility of Phenothiazine Derivatives at Different Temperatures [7]

DerivativeSolventT = 290 KT = 300 KT = 310 KT = 320 KT = 330 KT = 340 KT = 350 K
Chlorpromazine HCl Water0.00150.00230.00350.00530.00790.01160.0168
Ethanol0.00080.00120.00180.00270.00400.00590.0086
1-Octanol0.00030.00050.00080.00120.00180.00270.0040
Fluphenazine di-HCl Water0.00010.00020.00030.00040.00060.00090.0013
Ethanol0.00020.00030.00050.00070.00110.00160.0024

Experimental Protocols

Protocol 1: Co-solvent Formulation

  • Objective: To prepare a solution of this compound using a co-solvent system for in vivo administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a concentrated stock solution. Use of a vortex mixer or sonicator can aid in dissolution.

    • In a separate tube, mix PEG400 and saline in the desired ratio (e.g., 40% PEG400, 60% saline).

    • Slowly add the this compound stock solution to the PEG400/saline mixture while vortexing to create the final formulation.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Cyclodextrin-based Formulation

  • Objective: To enhance the aqueous solubility of this compound using a cyclodextrin.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 20-40% w/v).

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved drug.

    • The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Formulation cluster_admin In Vivo Administration start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve mix Mix this compound Solution with Vehicle dissolve->mix prepare_vehicle Prepare Aqueous Vehicle (e.g., Saline + Excipients) prepare_vehicle->mix check Check for Precipitation mix->check administer Administer to Animal Model check->administer observe Observe for Therapeutic Effects and Adverse Reactions administer->observe

Caption: Experimental workflow for preparing and administering a this compound formulation for in vivo studies.

histamine_pathway cluster_receptor Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response

Caption: Simplified signaling pathway of H1 histamine receptor antagonism by this compound.

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits (Potential) This compound->Akt Inhibits (Potential) GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: A potential anticancer signaling pathway (PI3K/Akt/mTOR) that could be modulated by this compound.

References

Addressing Dacemazine-induced cytotoxicity in normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential cytotoxicity with Dacemazine in normal cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenothiazine (B1677639) derivative that has been identified as a histamine (B1213489) H1 antagonist.[1] It has also been explored for its potential as an anticancer agent.[1] While its primary antihistaminic action is established, the precise mechanisms underlying its potential cytotoxic effects, particularly in normal cell lines, are not extensively documented in publicly available literature.

Q2: Is this compound expected to be cytotoxic to normal (non-cancerous) cell lines?

A2: Like many chemical compounds, this compound may exhibit cytotoxicity, especially at higher concentrations. The degree of cytotoxicity can vary significantly depending on the cell line, concentration, and duration of exposure. It is crucial to perform dose-response experiments to determine the cytotoxic potential of this compound in your specific normal cell line of interest.

Q3: What are the common pathways of drug-induced cytotoxicity?

A3: Drug-induced cytotoxicity can occur through several mechanisms, with the most common being the induction of apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[2][3] Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell.[3][4]

Q4: How can I assess the viability of my cells after treatment with this compound?

A4: Cell viability can be assessed using various assays. A common and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[5][6] Other methods include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, and dye exclusion assays like trypan blue.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in my normal cell line control at expected non-toxic concentrations.

  • Possible Cause 1: Incorrect this compound Concentration.

    • Solution: Verify the calculations for your stock solution and dilutions. Perform a new dose-response curve with a freshly prepared this compound solution to determine the accurate half-maximal inhibitory concentration (IC50) for your specific normal cell line.

  • Possible Cause 2: Cell Line Sensitivity.

    • Solution: Different normal cell lines can have varying sensitivities to a compound. If possible, test the cytotoxicity of this compound on a different, well-characterized normal cell line to compare sensitivities.

  • Possible Cause 3: Solvent Cytotoxicity.

    • Solution: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your culture medium is below the cytotoxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a vehicle control (cells treated with the solvent at the same concentration used for this compound treatment) to assess the solvent's effect.

Issue 2: My results suggest this compound is inducing apoptosis. How can I confirm this and investigate the pathway involved?

  • Confirmation of Apoptosis:

    • Solution: Apoptosis can be confirmed by several methods. A common approach is to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. You can also use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells.

  • Investigating the Apoptotic Pathway:

    • Hypothetical Pathway: A plausible, yet unconfirmed, mechanism for this compound-induced cytotoxicity is the induction of the intrinsic apoptotic pathway, potentially triggered by oxidative stress. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins which regulate the permeability of the mitochondrial outer membrane.[7][8][9][10][11]

    • Experimental Approach:

      • Assess Mitochondrial Involvement: Measure changes in mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1 or TMRE. A decrease in MMP is an early indicator of intrinsic apoptosis.

      • Measure Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using probes such as DCFH-DA. An increase in ROS could suggest oxidative stress as an upstream trigger.

      • Analyze Bcl-2 Family Proteins: Use western blotting to examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio is often indicative of apoptosis induction.

      • Measure Caspase-9 Activity: The intrinsic pathway is initiated by the activation of caspase-9.[4] Measuring the activity of this specific initiator caspase can provide evidence for the involvement of the mitochondrial pathway.

Issue 3: Can I mitigate the cytotoxic effects of this compound on my normal cells?

  • Possible Strategy 1: Co-treatment with an Antioxidant.

    • Rationale: If this compound-induced cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may offer a protective effect.[12][13][14][15]

    • Solution: Perform experiments where you pre-treat or co-treat your normal cells with a well-characterized antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, along with this compound. Assess cell viability to determine if the antioxidant can rescue the cells from this compound-induced death.

  • Possible Strategy 2: Optimization of Concentration and Exposure Time.

    • Rationale: Cytotoxicity is often dose- and time-dependent.[16]

    • Solution: If the experimental goal allows, reducing the concentration of this compound or the duration of cell exposure may decrease cytotoxicity in normal cells while potentially maintaining the desired effect in your experimental system (e.g., in cancer cells if you are studying differential effects).

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the troubleshooting experiments described above.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cell Lines (Hypothetical Data)

Cell LineCell TypeIC50 (µM) after 48h
MRC-5Normal Human Lung Fibroblast85.6
HEK293Human Embryonic Kidney72.3
A549Human Lung Carcinoma25.1
MCF-7Human Breast Adenocarcinoma38.9

This table illustrates the concept of differential cytotoxicity, where a compound may be more potent against cancer cell lines compared to normal cell lines.

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in MRC-5 Cells (Hypothetical Data)

TreatmentCell Viability (%)
Untreated Control100
Vehicle Control (0.1% DMSO)98.5
This compound (85 µM)51.2
NAC (5 mM)97.8
This compound (85 µM) + NAC (5 mM)85.3

This table demonstrates the potential protective effect of an antioxidant against this compound-induced cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium and solvent (vehicle control) and wells with medium only (untreated control).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well, opaque-walled plate as described for the MTT assay.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate in a buffer.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30-60 minutes), protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated samples to that of the untreated control to determine the fold-change in caspase-3/7 activity.

Protocol 3: Intracellular ROS Measurement using DCFH-DA

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well, black-walled, clear-bottom plate.

  • Loading with DCFH-DA: Following treatment, remove the medium and wash the cells with warm PBS. Add medium containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate for 30 minutes at 37°C.

  • Wash: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.

  • Data Acquisition: Add PBS to the wells and immediately measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Compare the fluorescence intensity of the treated cells to the untreated controls to determine the relative change in intracellular ROS levels.

Visualizations

Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS Increased ROS This compound->ROS Induces Bax_Bak Bax/Bak Activation ROS->Bax_Bak Promotes Mito Mitochondrial Outer Membrane Bax_Bak->Mito Forms pores in CytoC Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Inhibits Mito->CytoC Releases

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for Troubleshooting this compound Cytotoxicity Start Start: Observe High Cytotoxicity in Normal Cells Check_Conc Verify this compound Concentration & Purity Start->Check_Conc Check_Solvent Run Vehicle Control (e.g., DMSO only) Check_Conc->Check_Solvent Concentration OK Dose_Response Perform Dose-Response Curve (MTT Assay) Check_Solvent->Dose_Response Solvent Not Toxic Apoptosis_Assay Assess Apoptosis (Caspase-3/7 Assay) Dose_Response->Apoptosis_Assay Cytotoxicity Confirmed Mechanism_Study Investigate Mechanism (ROS, MMP, Bcl-2) Apoptosis_Assay->Mechanism_Study Apoptosis Detected Mitigation Test Mitigation Strategy (e.g., Antioxidant Co-treatment) Mechanism_Study->Mitigation Mechanism Suggested Analyze Analyze and Interpret Data Mitigation->Analyze

Caption: Workflow for troubleshooting this compound cytotoxicity.

Logical Relationships in Apoptosis Investigation This compound This compound Treatment Oxidative_Stress Oxidative Stress (Increased ROS) This compound->Oxidative_Stress IF true, leads to Mito_Dysfunction Mitochondrial Dysfunction (Decreased MMP) Oxidative_Stress->Mito_Dysfunction THEN likely causes Caspase9_Activation Caspase-9 Activation Mito_Dysfunction->Caspase9_Activation AND initiates Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation WHICH activates Apoptosis Apoptosis Caspase3_Activation->Apoptosis RESULTING in

Caption: Logical flow for investigating the intrinsic apoptosis pathway.

References

Technical Support Center: Overcoming Dacemazine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dacemazine in cancer cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed anticancer mechanism of action for this compound?

A1: While specific studies on this compound's anticancer mechanism are limited, as a phenothiazine (B1677639) derivative, it is proposed to exert its effects through multiple mechanisms. These include the induction of apoptosis (programmed cell death), modulation of key signaling pathways involved in cell survival and proliferation such as the PI3K/Akt and MAPK/ERK pathways, and disruption of cancer cell membrane integrity.[1][2] Phenothiazines have also been shown to inhibit the function of efflux pumps like P-glycoprotein, which are often involved in multidrug resistance.[3]

Q2: My cancer cell line shows a decreased response to this compound over time. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to this compound, and phenothiazines in general, can arise from several molecular changes within the cancer cells.[4] The most common mechanisms include:

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration.[3]

  • Alterations in Target Pathways: Mutations or adaptive changes in the signaling pathways targeted by this compound, such as the PI3K/Akt or MAPK/ERK pathways, can render the drug less effective.[2]

  • Enhanced DNA Repair: Increased capacity of the cancer cells to repair DNA damage that might be induced by this compound.[4]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins, making the cells more resistant to programmed cell death.[5]

Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein?

A3: Overexpression of P-glycoprotein can be assessed using several standard laboratory techniques:

  • Western Blotting: This is a common method to quantify the amount of P-glycoprotein in your resistant cell line compared to the parental (sensitive) cell line.

  • Immunofluorescence (IF) or Immunohistochemistry (IHC): These techniques can be used to visualize the expression and localization of P-glycoprotein within the cells.

  • Flow Cytometry: Using a fluorescently labeled antibody against P-glycoprotein, you can quantify its expression on the cell surface.

  • Functional Assays: Rhodamine 123 or Calcein-AM efflux assays can functionally assess the activity of P-glycoprotein. Increased efflux of these fluorescent substrates indicates higher P-gp activity.

Troubleshooting Guides

Problem 1: My cancer cell line has become resistant to this compound, as confirmed by a significant increase in its IC50 value.

Possible Cause Suggested Solution
Increased P-glycoprotein (P-gp) mediated drug efflux. 1. Confirm P-gp overexpression using Western Blot or immunofluorescence. 2. Perform a functional efflux assay with Rhodamine 123. 3. Co-administer a P-gp inhibitor , such as Verapamil or Cyclosporin A, with this compound to see if sensitivity is restored.
Alterations in the PI3K/Akt signaling pathway leading to bypass resistance. 1. Assess the activation status of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt, mTOR) in resistant vs. sensitive cells via Western Blot. 2. Combine this compound with a PI3K or Akt inhibitor to investigate synergistic effects.
Upregulation of anti-apoptotic proteins. 1. Profile the expression of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak) using Western Blot or qPCR. 2. Test the combination of this compound with a Bcl-2 inhibitor (e.g., Venetoclax) to potentially re-sensitize the cells.

Problem 2: I am observing high variability in my this compound dose-response assays.

Possible Cause Suggested Solution
Inconsistent cell seeding density. 1. Optimize and standardize cell seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.[6] 2. Perform a cell proliferation assay to determine the optimal seeding number that avoids confluence by the end of the experiment.
Instability of this compound in culture medium. 1. Prepare fresh this compound dilutions for each experiment from a frozen stock. 2. Minimize the exposure of this compound solutions to light , as phenothiazines can be light-sensitive. 3. Perform a time-course experiment to assess the stability of this compound's effect over the incubation period.
Cell line heterogeneity. 1. Perform single-cell cloning of the parental cell line to establish a more homogeneous population before inducing resistance.[7] 2. Regularly check for mycoplasma contamination , which can affect cell growth and drug response.

Data Presentation

Table 1: Cytotoxic Activity of Selected Phenothiazine Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
CWHM-974MDA-MB-231Breast Cancer1.37 - 14.03
FluphenazineMDA-MB-231Breast Cancer7.04 - 23.33
ProthipendylMCF-7Breast Cancer23.2
ProthipendylT47DDuctal Carcinoma32.3
DPT-1A549Lung Carcinoma1.526[8]
DPT-2A549Lung Carcinoma3.447[8]
PEGylated Phenothiazine (PP)HeLaCervical Cancer229.1[2]
PEGylated Phenothiazine (PPO)HepG2Liver Cancer161.3[2]
Chalcone-based Phenothiazine (4b)HepG-2Liver Cancer7.14 µg/mL[3]
Chalcone-based Phenothiazine (4k)HepG-2Liver Cancer7.61 µg/mL[3]

Experimental Protocols

1. Protocol for Determining Drug Resistance by IC50 Measurement (MTT Assay)

This protocol is a standard method to assess the concentration of a drug that inhibits cell growth by 50% (IC50), a key metric for quantifying drug resistance.

  • Materials:

    • Parental (sensitive) and suspected resistant cancer cell lines

    • This compound

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value. An increase in the IC50 value for the suspected resistant line compared to the parental line indicates resistance.

2. Protocol for Western Blot Analysis of P-glycoprotein Expression

This protocol allows for the quantification of P-glycoprotein levels in cell lysates.

  • Materials:

    • Parental and resistant cell lysates

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against P-glycoprotein

    • HRP-conjugated secondary antibody

    • Loading control antibody (e.g., β-actin or GAPDH)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare total protein lysates from both parental and resistant cells using RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to compare P-glycoprotein expression levels between the sensitive and resistant cell lines.

3. Protocol for Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC (or another fluorophore)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cancer cell line by treating with this compound for a specified time. Include an untreated control.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow start Start: Observe Decreased This compound Efficacy ic50 Confirm Resistance: Determine IC50 Shift start->ic50 mechanism Investigate Mechanism of Resistance ic50->mechanism efflux Increased Drug Efflux? (e.g., P-gp overexpression) mechanism->efflux Hypothesis 1 pathway Altered Signaling Pathway? (e.g., PI3K/Akt activation) mechanism->pathway Hypothesis 2 apoptosis Apoptosis Evasion? mechanism->apoptosis Hypothesis 3 strategy Develop Overcoming Strategy efflux->strategy pathway->strategy apoptosis->strategy inhibitor Combination Therapy: This compound + P-gp Inhibitor strategy->inhibitor path_inhibitor Combination Therapy: This compound + Pathway Inhibitor strategy->path_inhibitor apop_inducer Combination Therapy: This compound + Pro-apoptotic Agent strategy->apop_inducer end End: Restore this compound Sensitivity inhibitor->end path_inhibitor->end apop_inducer->end

Caption: Workflow for troubleshooting this compound resistance.

signaling_pathway cluster_0 Cell Membrane cluster_1 Resistance Mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibits (?) Apoptosis Apoptosis This compound->Apoptosis Induces Pgp P-glycoprotein (Drug Efflux) CellMembrane RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Dacemazine_out This compound Pgp->Dacemazine_out Efflux

Caption: Potential signaling pathways affected by this compound.

References

Best practices for long-term storage of Dacemazine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dacemazine (Donepezil) Stock Solutions

This guide provides best practices, troubleshooting advice, and detailed protocols for the long-term storage of this compound (Donepezil) stock solutions to ensure their stability and efficacy in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound (Donepezil Hydrochloride) is soluble in several solvents. For long-term storage, Dimethyl Sulfoxide (DMSO) is a common choice.[1][2] It is also soluble in water and ethanol.[3][4][5][6] The choice of solvent should be compatible with your experimental design and cell culture conditions.

Q2: At what temperature should I store my this compound stock solution?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[7][6] Storage at -80°C can preserve the solution for at least a year, while storage at -20°C is suitable for up to one month.[7][2] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[7]

Q3: How should I handle the stock solution to prevent degradation?

A3: To prevent degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the solution is subjected to. Additionally, protect the solution from light, as photolytic degradation can occur under prolonged exposure.[]

Q4: Is this compound sensitive to pH?

A4: Yes, this compound is more susceptible to degradation in alkaline conditions compared to acidic or neutral conditions.[][9] Therefore, it is important to use buffers and solvents that maintain a stable pH.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate forms in the stock solution after thawing. The concentration of this compound may be too high for the solvent at a lower temperature, or the solvent may have absorbed moisture.Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[7] If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.
Loss of compound activity in experiments. The stock solution may have degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to light.Prepare a fresh stock solution and aliquot it into single-use vials. Always use a fresh aliquot for each experiment. Perform a stability test on your stock solution (see protocol below).
Inconsistent experimental results. This could be due to inaccurate pipetting of the viscous DMSO stock solution or degradation of the compound.Ensure your pipettes are calibrated for viscous liquids. Allow the DMSO stock solution to come to room temperature before use. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

The following table summarizes the stability of this compound (Donepezil) under various storage conditions.

Storage Condition Solvent Duration Stability Reference
-80°CDMSO1 yearStable[2]
-20°CDMSO1 monthStable[7][2]
Room TemperatureWater150 hoursStable[]
80°C (Dry Heat)Solid48 hoursStable[9]
Alkaline (2N NaOH, reflux)Water8 hoursDegradation observed[9]
Oxidative (6% H2O2, reflux)Water4 hoursDegradation observed[9]
Photolytic (Sunlight)Solid48 hoursStable[9]

Experimental Protocols

Protocol for Assessing this compound Stock Solution Stability

This protocol outlines a method to determine the long-term stability of your this compound stock solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC system with a C18 column

  • Mobile phase (e.g., methanol, acetate (B1210297) buffer)

  • UV detector

  • Autosampler vials

2. Procedure:

  • Prepare a fresh this compound stock solution and aliquot it into several vials for storage at your desired conditions (e.g., -20°C and -80°C).

  • At time point zero, take an initial sample and analyze it via HPLC to establish a baseline.

  • Store the remaining aliquots under the selected conditions.

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.[10][11]

  • Analyze the samples by HPLC and compare the peak area of this compound to the baseline measurement.

  • A decrease in the peak area or the appearance of new peaks indicates degradation.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stock Solution Issues start Start: Experimental Issue Observed check_precipitation Is there precipitate in the stock solution? start->check_precipitation warm_sonicate Warm to 37°C and sonicate. check_precipitation->warm_sonicate Yes check_activity Is there a loss of compound activity? check_precipitation->check_activity No check_dissolved Does the precipitate dissolve? warm_sonicate->check_dissolved use_solution Use the solution for the experiment. check_dissolved->use_solution Yes prepare_fresh Prepare a fresh stock solution. check_dissolved->prepare_fresh No end End: Issue Resolved use_solution->end prepare_fresh->end review_storage Review storage and handling procedures. - Aliquoted? - Freeze-thaw cycles minimized? - Protected from light? check_activity->review_storage Yes check_activity->end No perform_stability Perform a stability study (HPLC). review_storage->perform_stability perform_stability->end

Caption: Troubleshooting workflow for this compound stock solution issues.

SignalingPathway This compound (Donepezil) Mechanism of Action cluster_synapse acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic ACh Receptor acetylcholine->postsynaptic_receptor Binding This compound This compound (Donepezil) This compound->ache Inhibition synaptic_cleft Synaptic Cleft neuronal_signaling Enhanced Neuronal Signaling postsynaptic_receptor->neuronal_signaling

Caption: Mechanism of action of this compound as an AChE inhibitor.

References

Technical Support Center: Mitigating Dacemazine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Dacemazine in biochemical assays. As a phenothiazine (B1677639) derivative, this compound's chemical structure suggests the potential for assay interference through mechanisms common to this class of compounds, including redox cycling, intrinsic fluorescence, and aggregation. This guide offers a systematic approach to identifying and addressing these potential issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is a phenothiazine derivative, a chemical class known to interact with various assay components and detection methods.[1] Potential mechanisms of interference include:

  • Redox Activity: Phenothiazines can undergo oxidation-reduction reactions, which can interfere with assays that rely on redox-sensitive reagents or enzymes.[2][3] This can lead to the generation of reactive oxygen species (ROS) that may inhibit target proteins, resulting in false-positive signals.[4][5]

  • Compound Aggregation: Like other phenothiazine derivatives, this compound may self-aggregate in aqueous solutions, especially at higher concentrations.[6][7] These aggregates can sequester and inhibit enzymes non-specifically, leading to false-positive results that are not related to the compound's direct interaction with the target.

  • Fluorescence Interference: Phenothiazine compounds can exhibit intrinsic fluorescence.[8][9] If this compound's excitation or emission spectra overlap with those of the assay's fluorophore, it can lead to false-positive (autofluorescence) or false-negative (quenching) results.[10][11]

Q2: How can I determine if this compound is causing interference in my assay?

A series of control experiments are essential to identify the nature of the interference:

  • No-Enzyme/No-Substrate Control: To check for background signal from this compound itself.

  • Compound-Only Control: To measure the intrinsic fluorescence or absorbance of this compound at the assay's wavelengths.

  • Detergent Test: Re-running the assay in the presence of a non-ionic detergent like Triton X-100 can help identify aggregation-based inhibition. A significant decrease in inhibition suggests aggregation.[12][13]

  • Redox Interference Test: Including a reducing agent scavenger or catalase in the assay can help determine if redox cycling is the cause of inhibition.[4]

Q3: My dose-response curve for this compound shows a steep Hill slope. What could this indicate?

A steep Hill slope in an inhibition curve is often characteristic of compound aggregation. Aggregators typically exhibit a sharp increase in inhibition above their critical aggregation concentration (CAC). To confirm this, you can test for a loss of inhibition in the presence of a non-ionic detergent.

Q4: Can I use Bovine Serum Albumin (BSA) to mitigate interference?

Yes, BSA can be used to reduce non-specific binding and can sometimes mitigate the effects of compound aggregation by acting as a "scavenger" protein.[1][14][15] However, it's important to note that not all BSA preparations are the same, and some may even introduce their own artifacts.[16] It is also possible for BSA to sequester well-behaved, non-aggregating compounds, so this control should be interpreted with caution.[13]

Troubleshooting Guides

Issue 1: Suspected Redox-Mediated Interference

Symptoms:

  • Time-dependent inhibition.

  • Inhibition is sensitive to the presence of reducing agents like DTT.

  • Inhibition is reversed by the addition of catalase or other ROS scavengers.

Troubleshooting Workflow:

start Inhibition Observed with this compound check_dtt Is a strong reducing agent (e.g., DTT) present? start->check_dtt add_catalase Add catalase to the assay check_dtt->add_catalase Yes run_without_dtt Run assay with a weaker reducing agent or no reducing agent check_dtt->run_without_dtt No inhibition_reversed Is inhibition reversed? add_catalase->inhibition_reversed redox_confirmed Redox interference is likely inhibition_reversed->redox_confirmed Yes no_redox Redox interference is unlikely inhibition_reversed->no_redox No other_mechanism Investigate other interference mechanisms no_redox->other_mechanism inhibition_persists Inhibition persists run_without_dtt->inhibition_persists inhibition_persists->other_mechanism

Caption: Troubleshooting workflow for suspected redox interference.

Mitigation Strategies & Data Interpretation:

Mitigation StrategyExpected Outcome if Redox Interference is PresentRepresentative Data (Hypothetical)
Omission of DTT Inhibition by this compound is significantly reduced or eliminated.IC50 with 1 mM DTT: 5 µMIC50 without DTT: > 100 µM
Addition of Catalase (10 µg/mL) Inhibition by this compound is significantly reduced.% Inhibition with this compound: 85%% Inhibition with this compound + Catalase: 15%
Use of a Weaker Reducing Agent (e.g., TCEP) Inhibition by this compound is less potent compared to when DTT is used.IC50 with 1 mM DTT: 5 µMIC50 with 1 mM TCEP: 45 µM
Issue 2: Suspected Aggregation-Based Interference

Symptoms:

  • High Hill slope in the dose-response curve.

  • Inhibition is sensitive to enzyme concentration.

  • Inhibition is attenuated by the addition of non-ionic detergents.

Troubleshooting Workflow:

start Inhibition Observed with this compound add_detergent Add 0.01% Triton X-100 to the assay start->add_detergent inhibition_reduced Is inhibition significantly reduced? add_detergent->inhibition_reduced aggregation_confirmed Aggregation is the likely cause of inhibition inhibition_reduced->aggregation_confirmed Yes no_aggregation Aggregation is unlikely inhibition_reduced->no_aggregation No dls_analysis Perform Dynamic Light Scattering (DLS) analysis aggregation_confirmed->dls_analysis Optional Confirmation other_mechanism Investigate other interference mechanisms no_aggregation->other_mechanism particles_detected Are particles detected at assay concentrations? dls_analysis->particles_detected particles_detected->aggregation_confirmed Yes particles_detected->no_aggregation No

Caption: Troubleshooting workflow for suspected aggregation.

Mitigation Strategies & Data Interpretation:

Mitigation StrategyExpected Outcome if Aggregation is PresentRepresentative Data (Hypothetical)
Addition of 0.01% Triton X-100 A rightward shift in the IC50 curve, indicating reduced potency.IC50 without Triton X-100: 10 µMIC50 with 0.01% Triton X-100: > 100 µM
Addition of 0.1 mg/mL BSA A rightward shift in the IC50 curve.IC50 without BSA: 10 µMIC50 with 0.1 mg/mL BSA: 80 µM
Dynamic Light Scattering (DLS) Detection of particles in the size range of 50-1000 nm at concentrations where inhibition is observed.This compound at 1 µM: No particles detected.This compound at 20 µM: Particles with an average diameter of 250 nm detected.
Issue 3: Suspected Fluorescence Interference

Symptoms:

  • High background signal in fluorescence-based assays.

  • Non-linear dose-response curves.

  • Discrepancy between results from fluorescence-based assays and other assay formats (e.g., absorbance-based).

Troubleshooting Workflow:

start Unexpected results in fluorescence assay compound_only Run 'compound-only' control (this compound in buffer) start->compound_only signal_detected Is a signal detected? compound_only->signal_detected autofluorescence Autofluorescence is likely signal_detected->autofluorescence Yes no_autofluorescence No autofluorescence signal_detected->no_autofluorescence No quenching_check Compare signal of fluorophore with and without this compound no_autofluorescence->quenching_check signal_decrease Is there a signal decrease? quenching_check->signal_decrease quenching Quenching or inner filter effect is likely signal_decrease->quenching Yes no_interference Direct fluorescence interference is unlikely signal_decrease->no_interference No other_mechanism Investigate other interference mechanisms no_interference->other_mechanism

Caption: Troubleshooting workflow for fluorescence interference.

Mitigation Strategies & Data Interpretation:

Mitigation StrategyExpected Outcome if Fluorescence Interference is PresentRepresentative Data (Hypothetical)
Spectral Scan of this compound Excitation and/or emission peaks overlap with the assay fluorophore.Assay Fluorophore Ex/Em: 485/520 nmThis compound Ex/Em: 470/530 nm
Use of a Red-Shifted Fluorophore Interference is reduced or eliminated.% False Positive with Green Fluorophore: 40%% False Positive with Red Fluorophore: 5%
Background Subtraction Correction for autofluorescence leads to a more accurate dose-response curve.Apparent IC50: 15 µMIC50 after background subtraction: > 100 µM

Detailed Experimental Protocols

Protocol 1: Identifying Aggregation-Based Inhibition using Detergents
  • Prepare two sets of assay buffers:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)

    • Detergent Assay Buffer (Assay Buffer + 0.02% (v/v) Triton X-100)

  • Prepare serial dilutions of this compound in both Assay Buffer and Detergent Assay Buffer.

  • Set up two parallel assays, one with each buffer condition.

  • Add all other assay components (enzyme, substrate, etc.) according to your standard protocol.

  • Incubate and read the assay as you normally would.

  • Analyze the data by plotting dose-response curves for both conditions. A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.[13]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
  • Prepare this compound solutions at a range of concentrations (e.g., 1 µM to 100 µM) in your final assay buffer. Include a buffer-only control.

  • Filter the solutions through a low-protein-binding 0.22 µm filter to remove dust and other contaminants.

  • Equilibrate the DLS instrument to the assay temperature.

  • Measure the particle size distribution for each concentration.

  • Analyze the data for the appearance of a population of particles in the 50-1000 nm range, which would indicate compound aggregation.[17][18][19]

Protocol 3: Assessing Redox Cycling using a Catalase Counter-Assay
  • Prepare two reaction mixtures:

    • Reaction Mix A: Your standard assay components.

    • Reaction Mix B: Your standard assay components + 10 µg/mL catalase.

  • Add this compound at a concentration that gives significant inhibition to both reaction mixtures.

  • Include appropriate controls: vehicle control (no this compound) and a no-enzyme control.

  • Incubate and perform the assay according to your standard protocol.

  • Compare the percent inhibition of this compound in the presence and absence of catalase. A significant reduction in inhibition in the presence of catalase suggests that the inhibitory effect is at least partially due to the generation of hydrogen peroxide via redox cycling.[4]

References

Validation & Comparative

A Comparative Analysis of Dacemazine and Second-Generation Antihistamines in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology research is continually evolving, with a growing interest in repurposing existing drugs for novel anticancer applications. This guide provides a comparative analysis of Dacemazine, a first-generation phenothiazine (B1677639) antihistamine, and various second-generation antihistamines, examining their potential roles in cancer research. While this compound's exploration in oncology has been limited and historical, second-generation antihistamines are the subject of ongoing investigation, showing promise particularly in the realm of immuno-oncology.

Executive Summary

This compound, a phenothiazine derivative with H1 histamine (B1213489) receptor antagonist activity, was assessed in the mid-20th century for potential anticancer properties. However, detailed experimental data from this early research is not widely available in contemporary scientific literature. In contrast, second-generation antihistamines, such as loratadine (B1675096), desloratadine (B1670295), cetirizine, and fexofenadine, are currently being investigated for their potential to modulate the tumor microenvironment and enhance the efficacy of cancer therapies, including immunotherapy. This guide synthesizes the available preclinical and clinical data to offer a comparative overview of these two classes of antihistamines in the context of cancer research.

Overview of this compound and Second-Generation Antihistamines

This compound is a phenothiazine derivative, a class of compounds known for their diverse pharmacological activities, including antipsychotic and antihistaminic effects.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to sedative effects. Its investigation as an anticancer agent appears to be historical, with a notable lack of recent studies or clinical trials.

Second-generation antihistamines were developed to provide more selective H1 histamine receptor antagonism without the sedative side effects associated with first-generation agents. This class includes widely used drugs such as:

  • Loratadine

  • Desloratadine (an active metabolite of loratadine)

  • Cetirizine

  • Fexofenadine

Recent research has focused on the potential immunomodulatory and direct anticancer effects of these compounds.

Comparative Analysis of Anticancer Mechanisms and Efficacy

Due to the scarcity of specific experimental data on this compound's anticancer activity, this comparison will focus on the broader class of phenothiazine antihistamines to which this compound belongs, versus second-generation antihistamines.

Mechanism of Action

Phenothiazine Antihistamines (including this compound):

The proposed anticancer mechanisms of phenothiazines are multifaceted and not fully elucidated. They are thought to involve:

  • Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells through various pathways.

  • Inhibition of Cell Proliferation: They have been shown to arrest the cell cycle and inhibit the growth of tumor cells.

  • Modulation of Signaling Pathways: Phenothiazines may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Disruption of Cancer Cell Membranes: As cationic amphiphilic drugs, they can alter the properties of the cell membrane, potentially leading to cell death.

cluster_phenothiazine Phenothiazine Antihistamines Phenothiazines Phenothiazine Antihistamines Apoptosis Induction of Apoptosis Phenothiazines->Apoptosis Proliferation Inhibition of Cell Proliferation Phenothiazines->Proliferation Signaling Modulation of Signaling Pathways (PI3K/Akt, MAPK/ERK) Phenothiazines->Signaling Membrane Disruption of Cancer Cell Membranes Phenothiazines->Membrane

Figure 1: Proposed anticancer mechanisms of phenothiazine antihistamines.

Second-Generation Antihistamines:

The anticancer effects of second-generation antihistamines appear to be primarily linked to their interaction with the tumor microenvironment and the immune system:

  • H1 Receptor Blockade on Immune Cells: Histamine, often found at high levels in the tumor microenvironment, can suppress the activity of T cells. Second-generation antihistamines block the H1 receptor on tumor-associated macrophages, which can reduce their immunosuppressive activity and enhance T cell-mediated anti-tumor immunity.[2]

  • Enhancement of Immunotherapy: By mitigating the immunosuppressive effects of histamine, these drugs may improve the response to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 therapies).[3][4]

  • Direct Effects on Cancer Cells: Some studies suggest that second-generation antihistamines may also have direct effects on cancer cells, including inducing apoptosis and inhibiting cell migration and invasion.[5]

cluster_sga Second-Generation Antihistamines SGA Second-Generation Antihistamines H1R_Block H1 Receptor Blockade on Immune Cells SGA->H1R_Block Direct_Effects Direct Effects on Cancer Cells (Apoptosis, Invasion) SGA->Direct_Effects Immunotherapy Enhancement of Immunotherapy Response H1R_Block->Immunotherapy

Figure 2: Anticancer mechanisms of second-generation antihistamines.
Efficacy Data

This compound and Phenothiazine Antihistamines:

Specific quantitative data on the anticancer efficacy of this compound is not available in recent literature. Research on other phenothiazines has shown cytotoxic effects against various cancer cell lines in vitro, but clinical data is lacking.

Second-Generation Antihistamines:

Observational studies have suggested a correlation between the use of certain second-generation antihistamines and improved survival in some cancers. Preclinical studies have provided further evidence of their potential.

Table 1: Summary of Observational Studies on Second-Generation Antihistamines and Cancer Survival

AntihistamineCancer TypeOutcomeHazard Ratio (95% CI)Reference
Desloratadine Breast CancerImproved breast cancer-specific and overall survival0.67 (0.55 - 0.81)[6][7][8]
Loratadine Breast CancerImproved breast cancer-specific and overall survival0.80 (0.67 - 0.95)[6][7][8]
Desloratadine Immunogenic TumorsImproved tumor-specific survivalVaries by tumor type[9][10]
Loratadine Lung CancerAssociated with improved overall and disease-free survival0.708 (0.572 - 0.877) for OS[11]

Table 2: Preclinical Data on Second-Generation Antihistamines

AntihistamineCancer ModelKey FindingsReference
Desloratadine Bladder cancer cells (in vitro)Suppressed cell viability, growth, migration, and invasion; induced apoptosis.[5]
Fexofenadine Mouse tumor modelsEnhanced response to anti-PD-1 immunotherapy.[3]
Cetirizine Patients receiving chemotherapyAs effective as diphenhydramine (B27) in preventing infusion reactions, with less sedation.[12][13]

Experimental Protocols

Detailed experimental protocols for the historical assessment of this compound are not available. The following are generalized protocols for assays commonly used to evaluate the anticancer properties of compounds like second-generation antihistamines.

In Vitro Cytotoxicity Assay

Objective: To determine the direct cytotoxic effect of a compound on cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., a second-generation antihistamine) for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTox™ Green.[14] The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Test Compound Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability_Assay Perform Viability Assay (MTT, etc.) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an in vitro cytotoxicity assay.
In Vivo Tumor Growth Study

Objective: To evaluate the effect of a compound on tumor growth in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., a second-generation antihistamine) via a specified route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes and weights between the treatment and control groups.

Start Start Implantation Implant Tumor Cells in Mice Start->Implantation Tumor_Growth Allow Tumors to Grow Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Treatment or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Endpoint Endpoint Reached Measurement->Endpoint Analysis Excise Tumors and Analyze Data Endpoint->Analysis End End Analysis->End

Figure 4: Workflow for an in vivo tumor growth study.

Conclusion and Future Directions

The comparison between this compound and second-generation antihistamines in cancer research is marked by a significant disparity in available data. While this compound's role remains a historical footnote with limited accessible information, second-generation antihistamines are emerging as a promising class of compounds for drug repurposing in oncology.

The primary potential of second-generation antihistamines appears to lie in their ability to modulate the tumor immune microenvironment and enhance the efficacy of immunotherapies. The favorable safety profile of these widely used drugs makes them attractive candidates for combination therapies.

Future research should focus on:

  • Prospective Clinical Trials: Well-designed randomized controlled trials are needed to definitively establish the clinical benefit of second-generation antihistamines in combination with standard cancer treatments, particularly immune checkpoint inhibitors.[15]

  • Biomarker Identification: Identifying biomarkers to predict which patients are most likely to benefit from antihistamine co-therapy is crucial for personalized medicine approaches.

  • Elucidation of Mechanisms: Further preclinical studies are required to fully understand the molecular mechanisms underlying the anticancer effects of these drugs, both in terms of their immunomodulatory and potential direct effects on cancer cells.

While the story of this compound in cancer research may be largely in the past, the exploration of second-generation antihistamines offers a compelling example of how existing drugs can be repurposed to open new avenues in the fight against cancer.

References

Validating the On-Target Effects of Dacemazine on the H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dacemazine's expected on-target effects at the Histamine (B1213489) H1 (H1) receptor with other prominent H1 receptor antagonists. Due to the limited publicly available direct experimental data for this compound, this guide leverages data from structurally related phenothiazine (B1677639) derivatives and established first and second-generation antihistamines to provide a robust comparative framework. The included experimental protocols offer a clear roadmap for validating these on-target effects in a laboratory setting.

Introduction to this compound and the H1 Receptor

This compound is a phenothiazine derivative that has been identified as a histamine H1 receptor antagonist. The H1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating allergic and inflammatory responses. Upon activation by histamine, the H1 receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the expression of pro-inflammatory genes through transcription factors like NF-κB. Antagonists of the H1 receptor, such as this compound, are designed to block this cascade, thereby alleviating allergic symptoms.

Comparative Analysis of H1 Receptor Antagonists

To objectively evaluate the potential on-target effects of this compound, this section compares its anticipated performance with a selection of first and second-generation H1 receptor antagonists. The following tables summarize key quantitative data related to their binding affinity and functional potency at the H1 receptor.

Table 1: H1 Receptor Binding Affinity (Ki)

CompoundClassKi (nM)Reference
This compound (estimated) Phenothiazine (First Generation)1 - 10[1][2]
PromethazinePhenothiazine (First Generation)~2[3]
ChlorpromazinePhenothiazine (First Generation)3[1]
DiphenhydramineEthanolamine (First Generation)1
CetirizinePiperazine (Second Generation)6[4]
LevocetirizinePiperazine (Second Generation)3[4]
FexofenadinePiperidine (Second Generation)10[5]
LoratadinePiperidine (Second Generation)>100[6]

Note: The Ki value for this compound is an estimate based on data for structurally similar phenothiazine derivatives.

Table 2: H1 Receptor Functional Antagonism (IC50)

CompoundClassIC50 (nM)Reference
This compound (estimated) Phenothiazine (First Generation)10 - 100[7][8]
PromethazinePhenothiazine (First Generation)Not readily available
ChlorpromazinePhenothiazine (First Generation)Not readily available
DiphenhydramineEthanolamine (First Generation)Not readily available
FexofenadinePiperidine (Second Generation)246[7][8]
LoratadinePiperidine (Second Generation)Not readily available

Note: The IC50 value for this compound is an estimate. Functional IC50 values for H1 receptor antagonists can vary depending on the specific assay conditions.

Experimental Protocols for On-Target Validation

This section provides detailed methodologies for key experiments to validate the on-target effects of this compound on the H1 receptor.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor

  • [3H]-mepyramine (radioligand)

  • Mianserin (B1677119) (for non-specific binding determination)

  • This compound and comparator compounds

  • Binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4)

  • GF/C filter plates

  • Scintillation counter

Procedure:

  • Prepare a membrane homogenate from HEK293T cells expressing the H1 receptor.

  • In a 96-well plate, add a fixed concentration of [3H]-mepyramine (e.g., 1-5 nM).

  • Add increasing concentrations of the unlabeled test compound (this compound or comparators) ranging from 10^-12 to 10^-4 M.

  • For non-specific binding control wells, add a high concentration of mianserin (e.g., 10 µM).

  • Incubate the plate for 4 hours at 25°C.

  • Harvest the membranes onto GF/C filter plates using a cell harvester and wash with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.[9]

Calcium Flux Functional Assay

This cell-based assay measures the ability of an antagonist to block the histamine-induced increase in intracellular calcium, a key downstream event in H1 receptor signaling.

Objective: To determine the functional potency (IC50) of this compound in blocking H1 receptor-mediated calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Fluo-4 AM or another suitable calcium-sensitive fluorescent dye

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Histamine (agonist)

  • This compound and comparator compounds

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

  • Seed HEK293-H1R cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Wash the cells with Assay Buffer.

  • Add varying concentrations of the antagonist (this compound or comparators) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Add a fixed concentration of histamine (EC80) to stimulate the H1 receptor.

  • Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Analyze the data to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal histamine response.[10][11]

NF-κB Reporter Gene Assay

This assay measures the modulation of the NF-κB signaling pathway, a downstream effector of H1 receptor activation.

Objective: To confirm that this compound's antagonism of the H1 receptor leads to the inhibition of NF-κB activation.

Materials:

  • HEK293 cells co-transfected with the human H1 receptor and an NF-κB-luciferase reporter construct

  • Histamine

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the co-transfected HEK293 cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with histamine for 6 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway downstream of the H1 receptor.[12][13]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the H1 receptor signaling pathway, the experimental workflow for its validation, and the logical relationship in confirming on-target effects.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R activates Gq Gq/11 H1R->Gq activates This compound This compound This compound->H1R blocks PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates NFkB NF-κB Activation PKC->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation promotes

Caption: H1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency cluster_downstream Downstream Effects b1 Radioligand Binding Assay b2 Determine Ki value b1->b2 f2 Determine IC50 value b2->f2 f1 Calcium Flux Assay f1->f2 d2 Confirm Inhibition of Signaling f2->d2 d1 NF-κB Reporter Assay d1->d2 Logical_Relationship This compound This compound Binds_H1R Binds to H1 Receptor (High Affinity) This compound->Binds_H1R validated by Radioligand Assay Blocks_Signaling Blocks H1R-mediated Ca2+ Release (Potent Inhibition) Binds_H1R->Blocks_Signaling leads to Inhibits_Downstream Inhibits Downstream NF-κB Activation Blocks_Signaling->Inhibits_Downstream results in OnTarget_Effect Validated On-Target Effect on H1 Receptor Inhibits_Downstream->OnTarget_Effect confirms

References

Dacemazine: A Comparative Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity profile of Dacemazine. Due to the limited availability of specific binding data for this compound, this guide focuses on the profiles of comparable compounds within its chemical class, the phenothiazines, and in relation to its primary pharmacological action as a histamine (B1213489) H1 antagonist. The principles and data presented herein offer a framework for understanding the potential off-target effects and selectivity of this compound and similar molecules.

Executive Summary

This compound, also known as Ahistan and Histantine, is a phenothiazine (B1677639) derivative identified as a histamine H1 receptor antagonist.[1] First described in 1951, it was not marketed as a standalone pharmaceutical but was a component of the antispasmodic and antitussive product, Codopectyl.[1] As a member of the phenothiazine class, this compound is expected to exhibit a broad receptor binding profile, a characteristic feature of this group of compounds which are known to interact with various neurotransmitter receptors beyond their primary target.[2] This guide explores this expected cross-reactivity by comparing the receptor binding affinities of two well-characterized phenothiazines, chlorpromazine (B137089) and promethazine (B1679618).

Comparative Analysis of Receptor Binding Profiles

Phenothiazines are known for their multi-receptor activity, which contributes to both their therapeutic effects and their side-effect profiles.[2] The following table summarizes the receptor binding affinities (Ki values in nM) for chlorpromazine and promethazine across a range of physiologically relevant receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeChlorpromazine (Ki, nM)Promethazine (Ki, nM)Potential Clinical Implications of Receptor Interaction
Histamine H1 4.25 [3]1.4 [4]Antihistaminergic effects (sedation, anti-allergy), antiemetic effects, weight gain.[3][5]
Dopamine D2 High Affinity[3]Weak to Moderate Affinity[4]Antipsychotic effects (typical), extrapyramidal symptoms, hyperprolactinemia.[6]
Serotonin 5-HT2A High Affinity[3]Weak to Moderate Affinity[4]Anxiolytic, antidepressant properties, attenuation of extrapyramidal side effects.[3]
Muscarinic M1 High Affinity[6]Moderate Affinity[4]Anticholinergic effects (dry mouth, blurred vision, constipation).[6][7]
Adrenergic α1 High Affinity[3]Weak to Moderate Affinity[4]Orthostatic hypotension, sedation.[3]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chlorpromazine and Promethazine.

Understanding Cross-Reactivity and Selectivity

Cross-reactivity refers to the ability of a drug to bind to multiple, often structurally related, receptors.[8] For phenothiazines like this compound, this means that while its primary target is the H1 receptor, it likely also binds to dopamine, serotonin, muscarinic, and adrenergic receptors.[2] This lack of specificity is a hallmark of many first-generation antihistamines and antipsychotics.[9][10]

Selectivity is the degree to which a drug has a higher affinity for one receptor subtype over others. A highly selective drug will bind preferentially to its intended target with minimal off-target interactions. The data in Table 1 illustrates that while both chlorpromazine and promethazine are potent H1 antagonists, they are not highly selective and interact with a wide range of other receptors.

Experimental Protocols

The determination of receptor binding affinities is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.[11]

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand (e.g., [³H]-pyrilamine for the H1 receptor) with known high affinity and specificity for the receptor.

  • The unlabeled test compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[12]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[12]

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[13]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[14] The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]

Visualizing Key Pathways and Processes

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein.[1] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).[15]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 Receptor Signaling Cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorPrep Receptor Preparation (Cell Membranes) Incubation Incubation to Equilibrium ReceptorPrep->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting (Quantify Bound Radioligand) Washing->Quantification DataAnalysis Data Analysis (IC50 and Ki Determination) Quantification->DataAnalysis

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

While specific experimental data on the cross-reactivity and selectivity of this compound is not publicly available, its classification as a phenothiazine strongly suggests a broad receptor binding profile. By examining the binding affinities of related compounds like chlorpromazine and promethazine, researchers can anticipate that this compound likely interacts with dopaminergic, serotonergic, muscarinic, and adrenergic receptors in addition to its primary target, the histamine H1 receptor. This presumed lack of selectivity has important implications for its potential therapeutic applications and side-effect profile. Further investigation using the experimental protocols outlined in this guide would be necessary to definitively characterize the complete pharmacological profile of this compound.

References

A Comparative Analysis of Dacemazine and Other Phenothiazine Derivatives in Oncology and Allergy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dacemazine and other prominent phenothiazine (B1677639) derivatives, focusing on their potential applications in oncology and their established role as antihistamines. While this compound's specific quantitative data is limited in publicly available research, this guide leverages extensive data on structurally related phenothiazines to provide a comprehensive overview of their mechanisms of action, cytotoxic and antihistaminic activities, and the experimental protocols used for their evaluation.

Chemical Structures and Mechanisms of Action

Phenothiazines are a class of tricyclic heterocyclic compounds with a core structure consisting of two benzene (B151609) rings linked by a sulfur and a nitrogen atom.[1] Modifications to this core structure, particularly at positions 2 and 10 of the phenothiazine ring, give rise to a diverse range of pharmacological activities.[2]

This compound, or 10-(2-dimethylaminoacetyl)phenothiazine, is a phenothiazine derivative that has been investigated for its antihistaminic and potential anticancer properties.[3] Its structure features a dimethylaminoacetyl group at the N10 position of the phenothiazine core.

Other notable phenothiazine derivatives include:

  • Chlorpromazine: A well-known antipsychotic with additional antiemetic and antihistaminic effects.[4][5]

  • Promethazine (B1679618): A potent antihistamine with sedative and antiemetic properties.[6][7]

  • Trifluoperazine (B1681574): A typical antipsychotic that has also demonstrated significant anticancer activity.[8][9]

  • Fluphenazine: Another potent antipsychotic with established anticancer effects in various cancer cell lines.[2]

The diverse pharmacological effects of phenothiazines stem from their ability to interact with a wide range of receptors and signaling pathways. As antihistamines, they act as antagonists or inverse agonists at the histamine (B1213489) H1 receptor.[10][11][12] In the context of cancer, their mechanisms are more complex and multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[13][14]

Comparative Anticancer Activity

Phenothiazine DerivativeCancer Cell LineCancer TypeIC50 (µM)
Chlorpromazine HCT116Colorectal Carcinoma5 - 7[15]
U251Glioblastoma13[15]
Fluphenazine HT-29Colon Cancer1.86[2]
MCF-7Breast Cancer2.68 (48h)[2]
Doxorubicin-resistant MCF-7Breast Cancer23[2]
Trifluoperazine SW620Colorectal Cancer13.9 (48h)[8]
HCT116Colorectal Cancer16.2 (48h)[8]
CT26Colorectal Cancer16.8 (48h)[8]
Promethazine Colorectal Cancer CellsColorectal CancerDose-dependent inhibition

Comparative Antihistaminic Activity

The primary antihistaminic effect of phenothiazines is mediated through their antagonism of the histamine H1 receptor. The binding affinity of a compound to a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Phenothiazine DerivativeReceptorKi (nM)
Chlorpromazine Histamine H13[16]
Promethazine Histamine H1Data not consistently reported in Ki values

Note: While promethazine is a potent H1 antagonist, its binding affinity is not always presented as a precise Ki value in comparative tables.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of phenothiazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[2]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2]

Procedure:

  • Cell Treatment: Treat cells with the phenothiazine derivative for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Histamine H1 Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.[16]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the H1 receptor in a preparation of cell membranes expressing the receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the histamine H1 receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (phenothiazine derivative).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[16]

Visualizing Key Pathways and Workflows

Signaling Pathways in Phenothiazine-Induced Anticancer Activity

Phenothiazine Phenothiazine PI3K PI3K Phenothiazine->PI3K Inhibition CellCycleArrest CellCycleArrest Phenothiazine->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Simplified signaling pathway of phenothiazine-induced anticancer effects.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

cluster_workflow In Vitro Assay Workflow Start Cell Culture Treatment Treat with Phenothiazine Derivatives Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Treatment->AnnexinV Analysis Data Analysis MTT->Analysis AnnexinV->Analysis

Caption: General workflow for in vitro evaluation of phenothiazine cytotoxicity.

Conclusion

Phenothiazine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. While this compound's primary characterization has been as a histamine H1 antagonist, the extensive research into other phenothiazines suggests a potential for anticancer activity that warrants further investigation. The comparative data presented for well-studied derivatives like chlorpromazine, fluphenazine, and trifluoperazine provide a valuable framework for assessing the potential efficacy of novel phenothiazine compounds. The detailed experimental protocols included in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this important class of molecules. Future research should focus on obtaining specific quantitative data for this compound to allow for a direct and comprehensive comparison with other phenothiazine derivatives.

References

Decitabine's Synergistic Potential with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Decitabine (B1684300), a DNA methyltransferase (DNMT) inhibitor, has emerged as a promising agent for synergistic combination with standard chemotherapy drugs. By inducing DNA hypomethylation, decitabine can re-activate tumor suppressor genes and increase the sensitivity of cancer cells to cytotoxic agents. This guide provides a comparative overview of the synergistic effects of decitabine with paclitaxel, cisplatin (B142131), and doxorubicin (B1662922), supported by experimental data and detailed methodologies.

I. Quantitative Analysis of Synergistic Effects

The synergy between decitabine and standard chemotherapy agents has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are key metrics used to quantify these interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Effects of Decitabine and Paclitaxel in Non-Small Cell Lung Cancer (NSCLC) Cells
Cell LineDrugIC50 (nM)Combination TreatmentCombination Index (CI)Reference
A549Decitabine6.6Decitabine + Paclitaxel0.91[1]
Paclitaxel1.35[1]
H520Decitabine46.1Decitabine + Paclitaxel0.27[1]
Paclitaxel7.59[1]
Table 2: Synergistic Effects of Decitabine and Cisplatin in Ovarian and Gastric Cancer Cells
Cell LineDrugIC50 (µM)Combination TreatmentCombination Index (CI)Reference
A2780 (Ovarian)Decitabine-Decitabine + Cisplatin< 1[2]
Cisplatin-[2]
BGC-823 (Gastric)Decitabine~5Decitabine + CisplatinSynergistic[3]
Cisplatin~10-100[3]

Note: Specific IC50 and CI values for the BGC-823 cell line combination were not explicitly provided in a tabular format in the source material, but the study reported a synergistic anti-tumor effect.

Table 3: Synergistic Effects of Decitabine and Doxorubicin in Breast Cancer Cells
Cell LineDrugIC50Combination TreatmentCombination Index (CI)Reference
JIMT-1 (HER2+)Decitabine-Sequential Decitabine + DoxorubicinSynergistic[4]
Doxorubicin214 nM[5]
MDA-MB-231 (TNBC)Decitabine-Sequential Decitabine + DoxorubicinSynergistic[4]
Doxorubicin127.44 nM
T-47D (ER+)Decitabine-Sequential Decitabine + DoxorubicinSynergistic[4]
Doxorubicin-

Note: While synergy was confirmed, specific IC50 values for Decitabine and combination CI values were not consistently available in tabular format across the reviewed literature.

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of decitabine, the chemotherapeutic agent, or the combination of both. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment using dose-response curve analysis. The Combination Index (CI) can be calculated using software like CompuSyn.[6]

B. In Vivo Xenograft Model

This protocol outlines the general procedure for evaluating the efficacy of combination therapy in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[7][8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Treatment: Once tumors reach a specified size, randomize the mice into different treatment groups: vehicle control, decitabine alone, chemotherapy agent alone, and the combination of decitabine and the chemotherapy agent.

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Routes of administration can include intraperitoneal, intravenous, or oral gavage.

  • Efficacy Assessment: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, excise the tumors and measure their weight.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the synergistic effect of the combination therapy.

III. Signaling Pathways and Mechanisms of Synergy

The synergistic effects of decitabine with standard chemotherapies are mediated through various signaling pathways, primarily leading to enhanced apoptosis and cell cycle arrest.

A. Decitabine and Chemotherapy-Induced Apoptosis

Decitabine's hypomethylating activity can lead to the re-expression of pro-apoptotic genes that were silenced in cancer cells. When combined with DNA-damaging agents like cisplatin or doxorubicin, or microtubule inhibitors like paclitaxel, this can lead to a heightened apoptotic response.

Decitabine Decitabine DNMT1 DNMT1 Inhibition Decitabine->DNMT1 Chemotherapy Chemotherapy (e.g., Cisplatin, Doxorubicin, Paclitaxel) DNA_Damage DNA Damage / Microtubule Disruption Chemotherapy->DNA_Damage DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Tumor_Suppressor_Genes Re-expression of Tumor Suppressor Genes (e.g., pro-apoptotic genes) DNA_Hypomethylation->Tumor_Suppressor_Genes Apoptosis_Pathway Intrinsic/Extrinsic Apoptosis Pathway Activation Tumor_Suppressor_Genes->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Enhanced Apoptosis Caspase_Activation->Apoptosis

Caption: Synergistic induction of apoptosis by decitabine and chemotherapy.

B. Decitabine and Chemotherapy-Induced Cell Cycle Arrest

Decitabine can induce cell cycle arrest, often at the G1/S or G2/M checkpoint, by upregulating cell cycle inhibitors. This can sensitize cells to chemotherapy agents that target specific phases of the cell cycle.

cluster_0 Decitabine Decitabine CDK_Inhibitors Upregulation of CDK Inhibitors (e.g., p21, p27) Decitabine->CDK_Inhibitors Chemotherapy Chemotherapy (e.g., Paclitaxel) M_Phase_Block M-Phase Block Chemotherapy->M_Phase_Block Cell_Cycle_Progression Cell Cycle Progression CDK_Inhibitors->Cell_Cycle_Progression inhibits G1_S_Arrest G1/S Phase Arrest Cell_Cycle_Arrest Enhanced Cell Cycle Arrest M_Phase_Block->Cell_Cycle_Arrest Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare Drug Dilutions (Drug A, Drug B, Combination) Treatment Treat Cells with Drugs Drug_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 and Combination Index (CI) Data_Acquisition->Data_Analysis

References

Repurposing Antihistamines in Oncology: A Head-to-Head Comparison of Dacemazine and Loratadine in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical evidence for the use of Dacemazine and the well-documented anti-neoplastic effects of Loratadine (B1675096) in various cancer models.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The repurposing of existing drugs for novel therapeutic applications presents a time and cost-effective strategy in pharmaceutical research. Within this paradigm, certain antihistamines have garnered attention for their potential anti-cancer properties. This guide provides a comparative analysis of this compound and loratadine in the context of oncology.

Initial literature searches for preclinical studies evaluating the efficacy of This compound in cancer models did not yield any direct results, suggesting a significant gap in the current research landscape for this particular agent in oncology.

In stark contrast, loratadine , a widely used second-generation H1-antihistamine, has been the subject of numerous preclinical and retrospective studies investigating its anti-neoplastic activities. Evidence suggests that loratadine may improve survival in several cancers, including lung, breast, and ovarian cancer, through various mechanisms such as the induction of apoptosis and pyroptosis.[1][2][3] This guide will focus on presenting the available experimental data for loratadine to serve as a valuable resource for the research community.

Loratadine: A Promising Candidate for Cancer Therapy

Loratadine, and its active metabolite desloratadine (B1670295), have demonstrated potential anti-cancer effects in a variety of cancer types. Retrospective studies have shown an association between loratadine use and improved survival outcomes in patients with non-small cell lung cancer (NSCLC), breast cancer, and certain immunogenic cancers.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies on loratadine's efficacy in different cancer models.

Table 1: In Vitro Efficacy of Loratadine in Cancer Cell Lines

Cell LineCancer TypeEffectKey Findings
A549, H23, PC9Lung AdenocarcinomaInhibition of proliferation, induction of apoptosis and autophagyLoratadine was found to induce autophagy-mediated apoptotic cell death.[7] Moderate concentrations stimulated apoptosis and reduced epithelial-mesenchymal transition (EMT), while higher doses triggered pyroptosis.[2][4][8]
Panc-1, Mia PaCa-2Pancreatic CancerInhibition of cell viability and colony formationA nanoformulation of loratadine with sulforaphane (B1684495) demonstrated enhanced anti-cancer efficacy and reduced IC50 values.[9]
CRC cell lineColon CancerInhibition of cell growth when combined with irradiationLoratadine treatment during irradiation effectively inhibited the growth of colon cancer cells.[1]

Table 2: In Vivo Efficacy of Loratadine in Animal Models

Animal ModelCancer TypeTreatmentKey Findings
LUAD xenograft mouse modelLung AdenocarcinomaLoratadineDecreased tumor proliferation and angiogenesis while enhancing autophagy and apoptosis.[7]
C57BL/6 miceLung CancerLoratadineSuppressed tumorigenesis and activated p53 and GSDMD.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols used in key studies investigating loratadine's anti-cancer effects.

Cell Viability and Proliferation Assays
  • Cell Lines: Human lung adenocarcinoma cell lines (A549, H23, PC9) and pancreatic cancer cell lines (Panc-1, Mia PaCa-2).

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of loratadine. Cell viability was assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with loratadine. After a period of incubation to allow for colony growth, the colonies were fixed, stained with crystal violet, and counted.

Apoptosis and Cell Death Assays
  • Flow Cytometry: To quantify apoptosis, cells were stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.

  • Western Blot Analysis: Protein lysates from treated and untreated cells were subjected to SDS-PAGE and transferred to a membrane. The expression levels of key apoptosis-related proteins such as caspases and members of the Bcl-2 family were detected using specific antibodies.

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections from xenograft models.[7]

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Implantation: Human cancer cells (e.g., LUAD cells) were injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received intraperitoneal or oral administration of loratadine at specified doses and schedules.

  • Tumor Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Mechanisms of Action

Loratadine exerts its anti-neoplastic effects through the modulation of several key signaling pathways.

Autophagy-Mediated Apoptosis in Lung Adenocarcinoma

In lung adenocarcinoma cells, loratadine has been shown to induce autophagy-mediated apoptotic cell death.[7] This process involves the activation of protein phosphatase 2A (PP2A), which in turn deactivates c-Jun N-terminal kinase (JNK)1/2 and p38.[7] Additionally, loratadine inhibits the activation of signal transducer and activator of transcription 3 (STAT3) through a PP2A-independent pathway.[7]

G Loratadine Loratadine PP2A PP2A (activated) Loratadine->PP2A STAT3 STAT3 Loratadine->STAT3 JNK JNK1/2 PP2A->JNK p38 p38 PP2A->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis STAT3->Apoptosis Autophagy Autophagy Autophagy->Apoptosis G cluster_loratadine Loratadine Concentration cluster_pathways Cellular Response Moderate Moderate Concentration Apoptosis Apoptosis Moderate->Apoptosis EMT EMT (Epithelial-Mesenchymal Transition) Moderate->EMT High High Concentration PPARg PPARγ High->PPARg Pyroptosis Pyroptosis Caspase8 Caspase-8 PPARg->Caspase8 GSDMD GSDMD PPARg->GSDMD Caspase8->Apoptosis Caspase8->Pyroptosis GSDMD->Pyroptosis

References

Unraveling the Apoptotic Machinery: A Comparative Guide to Dacemazine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Extensive research has revealed a significant gap in the publicly available scientific literature regarding the specific mechanisms of Dacemazine-induced apoptosis. While this compound, a phenothiazine (B1677639) derivative, has been investigated for its potential as an anticancer agent, detailed studies elucidating its apoptotic signaling pathways, comparative efficacy, and specific experimental protocols are not readily accessible.[1][2][3]

Therefore, this guide will serve as a foundational framework for researchers, scientists, and drug development professionals. It will provide a comprehensive template for the systematic investigation and confirmation of this compound-induced apoptosis. The subsequent sections will outline the critical experiments, data presentation formats, and pathway visualizations necessary for a thorough analysis, using illustrative examples with hypothetical data for "this compound (Compound X)" in comparison to a well-characterized apoptosis inducer, Staurosporine.

Quantitative Analysis of Apoptotic Induction

A crucial first step in characterizing a novel compound's apoptotic activity is to quantify its efficacy in a dose- and time-dependent manner. The following table provides a template for comparing the cytotoxic and apoptotic effects of this compound (represented as Compound X) with a known apoptosis inducer.

Table 1: Comparative Analysis of Cytotoxicity and Apoptosis Induction

ParameterThis compound (Compound X)Staurosporine (Positive Control)Doxorubicin (Chemotherapeutic Agent)
Cell Line(s) e.g., HeLa, Jurkat, MCF-7e.g., HeLa, Jurkat, MCF-7e.g., HeLa, Jurkat, MCF-7
IC50 (µM) at 24h [Insert Experimental Data]0.01 - 10.1 - 5
IC50 (µM) at 48h [Insert Experimental Data]0.005 - 0.50.05 - 2
% Apoptotic Cells (Annexin V+) at 24h (at IC50) [Insert Experimental Data]> 80%> 70%
Caspase-3/7 Activation (Fold Change) at 12h [Insert Experimental Data]> 10-fold> 8-fold
Mitochondrial Membrane Potential (ΔΨm) Loss (%) at 18h [Insert Experimental Data]> 75%> 60%

Key Experimental Protocols

To obtain the quantitative data presented above, a series of well-defined experimental protocols must be followed. Below are detailed methodologies for essential assays used to characterize apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and a positive control (e.g., Staurosporine) for 24 and 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

  • Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase-Glo® 3/7 Assay

Objective: To measure the activity of executioner caspases 3 and 7.

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix and incubate at room temperature for 1 hour.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to untreated cells.

Visualizing the Apoptotic Signaling Pathways

Understanding the molecular pathways through which a compound induces apoptosis is fundamental to its development as a therapeutic agent. The two primary apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The following diagrams, generated using Graphviz, illustrate these canonical pathways. The specific involvement of this compound in these pathways would need to be determined experimentally.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase_activation Caspase Cascade DNA_Damage DNA Damage Bax_Bak Bax / Bak (Pro-apoptotic) DNA_Damage->Bax_Bak Activates Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak Activates ER_Stress ER Stress ER_Stress->Bax_Bak Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Pro-caspase-9 -> Caspase-9 (Initiator) Cytochrome_c->Caspase9 Forms Apoptosome Apaf1 Apaf-1 Apaf1->Caspase9 Forms Apoptosome Caspase3 Pro-caspase-3 -> Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Intrinsic (Mitochondrial) Apoptosis Pathway.

Extrinsic_Apoptosis_Pathway cluster_ligand_receptor Ligand-Receptor Binding cluster_disc DISC Formation cluster_caspase_activation Caspase Cascade cluster_intrinsic_link Link to Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds FADD FADD (Adaptor Protein) Death_Receptor->FADD Recruits Pro_Caspase8 Pro-caspase-8 FADD->Pro_Caspase8 Recruits DISC DISC (Death-Inducing Signaling Complex) FADD->DISC Pro_Caspase8->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activates Caspase3 Pro-caspase-3 -> Caspase-3 (Executioner) Caspase8->Caspase3 Directly Activates Bid Bid -> tBid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Bid->Mitochondrion Promotes Cytochrome c Release

Caption: The Extrinsic (Death Receptor) Apoptosis Pathway.

Experimental Workflow for Mechanism Confirmation

To confirm the specific apoptotic pathway activated by this compound, a logical experimental workflow is required. The following diagram outlines a potential workflow.

Experimental_Workflow start Treat Cells with this compound annexin_pi Annexin V/PI Staining (Confirm Apoptosis) start->annexin_pi caspase_assay Measure Caspase-8 and Caspase-9 Activation annexin_pi->caspase_assay decision Caspase-8 or Caspase-9 Activated? caspase_assay->decision western_blot Western Blot for Key Proteins (Bcl-2 family, Cytochrome c) cyto_c_release Confirm Mitochondrial Cytochrome c Release western_blot->cyto_c_release extrinsic Extrinsic Pathway Implicated decision->extrinsic Caspase-8 intrinsic Intrinsic Pathway Implicated decision->intrinsic Caspase-9 end Mechanism Elucidated extrinsic->end intrinsic->western_blot cyto_c_release->end

Caption: Workflow for Elucidating the Apoptotic Pathway.

This guide provides the necessary structure and foundational information for a comprehensive investigation into this compound-induced apoptosis. As new research emerges, the illustrative data within this framework can be replaced with empirical findings to build a complete and accurate profile of this compound's mechanism of action.

References

Assessing the Translational Potential of Dacemazine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical translational potential of Dacemazine, a phenothiazine (B1677639) derivative with histamine (B1213489) H1 antagonist properties. Given the limited publicly available preclinical data for this compound, this guide draws comparisons with other well-studied phenothiazines and H1 antagonists with demonstrated anticancer activity. The objective is to provide a framework for evaluating the potential of this compound and to highlight key experimental data and protocols relevant to its preclinical assessment.

Executive Summary

Comparative Analysis of Preclinical Data

To contextualize the potential of this compound, the following tables summarize preclinical data from studies on other phenothiazines (Chlorpromazine, Thioridazine, Trifluoperazine) and histamine H1 antagonists (Loratadine, Cyproheptadine) in various cancer models.

Table 1: In Vitro Cytotoxicity of Phenothiazine Derivatives and H1 Antagonists

CompoundCancer Cell LineAssayIC50 (µM)Reference
Chlorpromazine (B137089) Colorectal Cancer (CRC) cellsMTT assay~15-25[2]
Human Glioblastoma cellsViability assay~10-20[3]
Thioridazine Gastric Cancer (NCI-N87, AGS)Cytotoxicity assay~10-20[4]
Triple-Negative Breast Cancer (4T1)Proliferation assay~10[5]
Trifluoperazine Colorectal Cancer (CRC) cellsProliferation assay~10-20[6]
Glioblastoma cellsProliferation assay~5-10[7]
Lung Cancer (gefitinib-resistant)Spheroid formation~5[8][9]
Loratadine Lung Cancer cellsApoptosis/Pyroptosis assaysNot specified[10]
Cyproheptadine Lung Cancer cellsInvasion and migration assaysNot specified[11]

Table 2: In Vivo Efficacy of Phenothiazine Derivatives in Xenograft Models

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Chlorpromazine Subcutaneous mouse modelsColorectal CancerNot specifiedSignificant suppression[2]
Thioridazine 4T1 xenograft tumor modelTriple-Negative Breast Cancer32 mg/kg for 25 days55%[5]
MDA-MB-231 xenograft tumor modelTriple-Negative Breast Cancer10 mg/kg63.73% (weight)[5]
NCI-N87 cell-derived tumorsGastric CancerNot specifiedSignificant inhibition[4]
Trifluoperazine Xenograft mouse modelGlioblastomaNot specifiedPotent suppression[7]
Lung cancer metastatic and orthotopic CSC animal modelsLung CancerNot specifiedEnhanced gefitinib (B1684475) activity[8][9]

Signaling Pathways and Mechanisms of Action

Phenothiazines and H1 antagonists exert their anticancer effects through multiple signaling pathways. Understanding these pathways is crucial for assessing the translational potential of this compound.

Phenothiazine Derivatives

Phenothiazines are known to modulate several key signaling pathways implicated in cancer progression:

  • Dopamine (B1211576) Receptor Antagonism: While primarily known for their antipsychotic effects, dopamine receptor signaling has been implicated in cancer cell proliferation and survival.

  • MAPK/ERK and PI3K/Akt/mTOR Pathways: These are critical pathways that regulate cell growth, proliferation, and survival. Phenothiazines like chlorpromazine have been shown to affect these pathways.[12][13] Thioridazine has also been shown to inhibit the PI3K/Akt/mTOR/p70S6K signaling pathway.[14]

  • Calmodulin Inhibition: Trifluoperazine has been shown to bind to calmodulin, leading to an increase in intracellular calcium and subsequent apoptosis in glioblastoma cells.[7][15]

  • Induction of Apoptosis and Autophagy: Many phenothiazines, including chlorpromazine and thioridazine, induce cancer cell death through apoptosis and autophagy.[2][4][5]

phenothiazine_pathway This compound This compound Phenothiazines Phenothiazines This compound->Phenothiazines Dopamine_Receptors Dopamine Receptors Phenothiazines->Dopamine_Receptors PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Phenothiazines->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Pathway Phenothiazines->MAPK_ERK Calmodulin Calmodulin Phenothiazines->Calmodulin Autophagy Autophagy Phenothiazines->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest Phenothiazines->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis MAPK_ERK->Apoptosis Calmodulin->Apoptosis

Figure 1: Potential signaling pathways modulated by phenothiazines.

Histamine H1 Antagonists

The role of histamine and its receptors in cancer is an emerging area of research. H1 antagonists may exert anticancer effects through:

  • Modulation of the Tumor Microenvironment: Histamine can influence the immune response within the tumor microenvironment.

  • Induction of Apoptosis and Pyroptosis: Loratadine has been shown to induce both apoptosis and pyroptosis in lung cancer cells.[10]

  • Inhibition of Metastasis: Cyproheptadine has been observed to inhibit lung cancer cell invasion and migration.[11]

h1_antagonist_pathway This compound This compound H1_Antagonists H1 Antagonists This compound->H1_Antagonists Histamine_H1_Receptor Histamine H1 Receptor H1_Antagonists->Histamine_H1_Receptor Apoptosis Apoptosis H1_Antagonists->Apoptosis Pyroptosis Pyroptosis H1_Antagonists->Pyroptosis Metastasis Metastasis H1_Antagonists->Metastasis Tumor_Microenvironment Tumor Microenvironment Histamine_H1_Receptor->Tumor_Microenvironment

Figure 2: Potential mechanisms of action for H1 antagonists in cancer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are generalized protocols for key experiments cited in the literature for phenothiazines and H1 antagonists.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound, Chlorpromazine) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used.

  • Tumor Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture Treatment_Invitro Drug Treatment Cell_Culture->Treatment_Invitro MTT_Assay MTT Assay Treatment_Invitro->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Tumor_Implantation Tumor Cell Implantation IC50_Determination->Tumor_Implantation Inform Dosing Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Invivo Drug Treatment Tumor_Growth->Treatment_Invivo Tumor_Measurement Tumor Volume Measurement Treatment_Invivo->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dacemazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dacemazine, a phenothiazine (B1677639) derivative, to maintain a safe laboratory environment and ensure regulatory compliance.

This compound Disposal Protocol

As a phenothiazine derivative, this compound should be treated as a chemical substance requiring careful disposal. The following protocol is based on best practices for the disposal of related chemical compounds.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Collection

Collect waste this compound, including any contaminated materials, in a designated and properly labeled hazardous waste container. The container should be:

  • Made of a compatible material.

  • Kept securely closed when not in use.

  • Clearly labeled with "Hazardous Waste" and the chemical name "this compound."

Step 3: Segregation of Waste

It is crucial to segregate chemical waste properly. Do not mix this compound waste with other incompatible waste streams.

Step 4: Arrange for Professional Disposal

This compound waste should be disposed of through a licensed and approved chemical waste disposal company.[1][2][3][4] This ensures that the compound is managed in an environmentally responsible and compliant manner. The primary recommended method for the destruction of phenothiazine derivatives is controlled incineration by a specialized facility.[1]

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[5] This can lead to environmental contamination and is against regulations.

  • Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

  • In the event of a spill, absorb the material with an inert absorbent and place it in the hazardous waste container for disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Dacemazine_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Labeled Container A->B Start Disposal Process C Segregate from Other Chemical Waste B->C Ensure Compatibility D Store Securely in Designated Area C->D E Contact Licensed Waste Disposal Company D->E Schedule Pickup F Arrange for Incineration E->F Confirm Method

This compound Disposal Workflow

Quantitative Data

Currently, there is no specific quantitative data available in the public domain regarding disposal parameters for this compound, such as concentration limits for aqueous waste or specific pH adjustment requirements prior to disposal. The standard procedure for this class of compounds is collection and professional disposal, which eliminates the need for such on-site treatment data.

ParameterValue
Recommended Disposal MethodIncineration by a licensed vendor
Drain DisposalNot Recommended
Solid Waste DisposalNot Recommended

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical substances. Building a culture of safety and compliance is integral to the integrity of scientific research.

References

Personal protective equipment for handling Dacemazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Dacemazine. The following procedures are designed to ensure the safety of laboratory personnel and to detail the proper disposal of waste materials.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on the potential for exposure.

Operation Required Personal Protective Equipment
Handling solid (powder) this compound - Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards. The outer glove should be removed and disposed of immediately after handling.[1][2] - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders outside of a containment system to prevent inhalation of airborne particles. - Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[1]
Handling this compound in solution - Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards.[1][2] - Eye Protection: Chemical splash goggles or a face shield if there is a risk of splashing. - Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[1]
Compound Weighing and Preparation All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.
Waste Disposal - Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards.[1][2] - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental exposure to this compound. The following flowchart outlines the initial steps to be taken.

Emergency_Procedures This compound Exposure Response Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_details Specific Actions exposure Accidental Exposure Occurs remove_contamination Immediately remove contaminated clothing and PPE. exposure->remove_contamination wash_area Wash affected area thoroughly. remove_contamination->wash_area seek_medical Seek immediate medical attention. wash_area->seek_medical skin_contact Skin Contact: Wash with soap and water for at least 15 minutes. wash_area->skin_contact If skin eye_contact Eye Contact: Rinse with copious amounts of water for at least 15 minutes, holding eyelids open. wash_area->eye_contact If eyes inhalation Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. wash_area->inhalation If inhaled ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. wash_area->ingestion If ingested sds_to_physician Provide Safety Data Sheet (SDS) to responding medical personnel. seek_medical->sds_to_physician

Caption: Workflow for immediate actions following an accidental exposure to this compound.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Procedure Guideline
Receiving Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including two pairs of chemotherapy gloves.[2]
Storage Store this compound hydrochloride in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[3]
Preparation All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood or other approved containment device.
Transport When transporting this compound within the laboratory, use a secondary, sealed, and shatterproof container to prevent spills.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.

Disposal_Plan This compound Waste Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal unused_product Unused/Expired this compound waste_container Collect all waste in a designated, properly labeled, sealed, and leak-proof hazardous waste container. unused_product->waste_container contaminated_ppe Contaminated PPE (gloves, gowns, etc.) contaminated_ppe->waste_container contaminated_labware Contaminated Labware (vials, pipette tips, etc.) contaminated_labware->waste_container disposal_vendor Dispose of waste through a licensed hazardous waste disposal vendor in accordance with all local, state, and federal regulations. waste_container->disposal_vendor

Caption: Step-by-step process for the safe disposal of this compound waste.

Disposal Guidelines:

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be considered contaminated and disposed of as hazardous waste.

  • Decontamination: Work surfaces should be decontaminated after handling this compound. A suitable decontamination solution should be used, followed by a thorough cleaning with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

It is imperative to consult your institution's specific hazardous waste management guidelines and to adhere to all local, state, and federal regulations regarding the disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacemazine
Reactant of Route 2
Reactant of Route 2
Dacemazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.